Product packaging for 1,3-Dioxolane(Cat. No.:CAS No. 646-06-0)

1,3-Dioxolane

Cat. No.: B020135
CAS No.: 646-06-0
M. Wt: 74.08 g/mol
InChI Key: WNXJIVFYUVYPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dioxolane is a five-membered, fully saturated cyclic acetal that serves as a versatile building block and solvent in scientific research. This high-purity, anhydrous grade is specifically suitable for advanced applications, including the development of battery materials and electrolytes, where it can be polymerized into conductive polyacetals . In synthetic chemistry, this compound is a crucial protecting group for aldehydes and ketones, enabling selective reactions in complex multi-step syntheses of pharmacologically active molecules . Its structure is also found in active compounds exhibiting antifungal, antibacterial, and antiviral properties . Beyond synthesis, it is an effective solvent for polymers, waxes, fats, and oils . Specifications: • Purity: ≥ 99.8% • Boiling Point: 74°C - 75°C • Density: 1.060 g/mL at 25°C • Flash Point: -6°C • Stabilizer: 75 ppm BHT • Packaging: AcroSeal™ glass bottle to maintain purity and prevent moisture absorption. Handling Note: Highly flammable liquid and vapor. Causes serious eye irritation. Keep away from heat and open flames .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2 B020135 1,3-Dioxolane CAS No. 646-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXJIVFYUVYPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Record name DIOXOLANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/618
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-64-5
Record name Dioxolane polymers
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25067-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4027284
Record name 1,3-Dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air., Liquid, Colorless liquid with a mild, ethereal odor; [ACGIH], Colorless liquid.
Record name DIOXOLANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/618
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dioxolane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1522
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DIOXOLANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/471
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

78 °C
Record name 1,3-DIOXOLANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

35 °F (2 °C) (Open cup)
Record name 1,3-DIOXOLANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol, ether, acetone, Miscible in water
Record name 1,3-DIOXOLANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0600 at 20 °C/4 °C, A cyclic acetal; bulk density (wt/gal): 8.2 lb at 20 °C
Record name 1,3-DIOXOLANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

2.6 (Air= 1)
Record name 1,3-DIOXOLANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

79.0 [mmHg], 79 mm Hg at 20 °C
Record name 1,3-Dioxolane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1522
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DIOXOLANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Water-white liquid

CAS No.

646-06-0
Record name DIOXOLANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/618
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOXOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y57RBG19JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-DIOXOLANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DIOXOLANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/471
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-95 °C
Record name 1,3-DIOXOLANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Advanced Reaction Design for 1,3 Dioxolane and Its Derivatives

Catalytic Approaches to 1,3-Dioxolane Synthesis

Brønsted Acid Catalysis

Brønsted acids are commonly employed catalysts for the synthesis of 1,3-dioxolanes through the condensation of carbonyl compounds with 1,2-diols . Standard procedures often utilize catalysts like toluenesulfonic acid in refluxing toluene (B28343), with continuous removal of water using a Dean-Stark apparatus . Other Brønsted acids, such as (+)-camphorsulfonic acid, trifluoromethanesulfonic acid (CF₃SO₃H), phosphoric acid (H₃PO₄), and hydrochloric acid (HCl), have also been shown to facilitate this reaction . N-triflylphosphoramide (NTPA) has been identified as an efficient Brønsted acid catalyst for the synthesis of 2,5-disubstituted 1,3-dioxolan-4-ones from α-hydroxy acids and aldehydes, even without azeotropic distillation or dehydrating reagents . Studies have indicated a correlation between the acidity of Brønsted acid catalysts and their catalytic activity, with stronger acids leading to higher reaction rates .

Lewis Acid Catalysis

Lewis acids also serve as effective catalysts for the formation of 1,3-dioxolanes from carbonyl compounds and 1,2-diols . Transition metal complexes, including platinum complexes, have been reported as homogeneous Lewis acid catalysts for the acetalization of ethylene (B1197577) glycol with α,β-unsaturated carbonyl compounds . Lewis acids can also catalyze the formation of 1,3-dioxolanes from the reaction of ketones with oxiranes . Examples of Lewis acid catalysts used in this compound synthesis or related transformations include Er(OTf)₃ and cerium(III) triflate, which are effective for the cleavage of cyclic acetals . Zirconium tetrachloride (ZrCl₄) is a highly efficient and chemoselective Lewis acid catalyst for the acetalization and in situ transacetalization of carbonyl compounds . Electrolyte salts with Mg²⁺ and Al³⁺ Lewis acidic cations can catalyze the polymerization of this compound, with the reaction rate influenced by the counter anion's coordination strength .

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of separation and reusability in this compound synthesis . Various solid acid catalysts have been explored for the conversion of ethylene glycol and carbonyl compounds to 1,3-dioxolanes . These include metal oxides supported on silica, such as MoO₃/SiO₂ . Graphene oxide (GO) has been used as a catalyst for the sonochemical synthesis of this compound derivatives from epoxides or 1,2-diols and ketones under ultrasonic irradiation . Heteropoly acids, cation exchange resins (like NKC-9), and zeolites are also recognized as effective heterogeneous catalysts for glycerol (B35011) acetalization, a related process that can yield cyclic acetals . Montmorillonite (B579905) K10 clay has been used as a heterogeneous catalyst for the synthesis of 1,3-dioxolanes from salicylaldehyde (B1680747) and diols .

Organometallic and Biocatalysis Integration

Integrated catalytic processes combining biocatalysis and organometallic catalysis have been developed for the synthesis of substituted 1,3-dioxolanes. One such process involves an enzymatic step using a lyase to convert aldehydes into 2-hydroxy ketones, followed by two sequential organometallic steps in a single reaction vessel . The organometallic catalyst, such as [Ru(triphos)(tmm)]/HNTf₂, is used for the hydrogenation of the 2-hydroxy ketones to diols and subsequent acetalization with a C1 source like CO₂, formic acid, or polyoxymethylene to form the 1,3-dioxolanes . This approach allows for the synthesis of specific dioxolanes like 4,5-dipropyl-1,3-dioxolane and 4,5-dibutyl-1,3-dioxolane in organic solvents .

Photochemical Catalysis

Photochemical methods have been explored for the synthesis of cyclic acetals, including 1,3-dioxolanes . For instance, a photochemical method using Eosin Y as a photocatalyst under low-energy visible light irradiation has been reported for the acetalization of aldehydes . Photoredox catalysis, often involving transition metal complexes like iridium or nickel, can enable reactions that generate dioxolanyl radicals for functionalization reactions . Graphitic carbon nitride (g-C₃N₄) has also been demonstrated as a heterogeneous photocatalyst for the Giese reaction of this compound with electron-deficient olefins, generating the dioxolanyl radical under blue LED irradiation .

Reaction Pathways and Mechanisms in this compound Formation

The primary reaction pathway for the formation of 1,3-dioxolanes from carbonyl compounds (aldehydes or ketones) and 1,2-diols involves acid-catalyzed condensation . This process is an equilibrium reaction, and the removal of water is crucial to shift the equilibrium towards the formation of the cyclic acetal (B89532) .

The mechanism typically involves the protonation of the carbonyl oxygen by an acid catalyst, making the carbon more electrophilic. A nucleophilic attack by one of the hydroxyl groups of the 1,2-diol on the activated carbonyl carbon leads to a hemiacetal intermediate. Further protonation and subsequent intramolecular cyclization, followed by the elimination of water, result in the formation of the this compound ring .

In Lewis acid-catalyzed reactions involving epoxides and carbonyl compounds, the mechanism can involve the activation of the carbonyl compound by the Lewis acid, followed by a ring-opening of the epoxide by the activated carbonyl, leading to the formation of the dioxolane ring . For example, the BF₃-catalyzed reaction of epoxides with acetone (B3395972) to form tetramethyl-1,3-dioxolanes has been studied using ¹⁸O-labelled acetone to elucidate the mechanism .

In reductive cleavage reactions of 1,3-dioxolanes catalyzed by Lewis acids like AlCl₃ in the presence of LiAlH₄, the mechanism is believed to involve the formation of an oxocarbenium ion intermediate in the rate-determining step . Electron-donating substituents on the this compound ring can enhance the rate of hydrogenolysis, similar to the effect observed in the hydrolysis of acetals, which also proceeds via carbonium ion formation .

Photochemical reactions involving this compound can proceed via radical chain mechanisms. For instance, the visible-light-promoted addition of this compound to electron-deficient alkenes in the presence of a photocatalyst and persulfate is proposed to involve the generation of a dioxolan-2-yl radical through hydrogen atom transfer . This radical then reacts with the alkene.

The cationic ring-opening polymerization of this compound can lead to the formation of cyclic structures, and the reaction mechanism, such as the Active Monomer mechanism, can influence the distribution of linear and cyclic polymers .

Here is a data table summarizing some of the catalytic methods and conditions mentioned:

Catalytic ApproachCatalyst ExamplesSubstratesConditionsKey Findings / OutcomesSource
Brønsted Acid CatalysisToluenesulfonic acid, HCl, H₃PO₄, CF₃SO₃H, (+)-Camphorsulfonic acid, NTPACarbonyl compounds, 1,2-diols, α-hydroxy acidsRefluxing toluene (with water removal), various solvents, room temperatureEffective acetalization, synthesis of 1,3-dioxolan-4-ones, acidity affects rate.
Lewis Acid CatalysisPt complexes, Er(OTf)₃, Ce(OTf)₃, ZrCl₄, Mg²⁺/Al³⁺ salts, BF₃, SnCl₂Carbonyl compounds, 1,2-diols, epoxides, ketones, oxiranesVarious solvents, room temperatureEffective acetalization, cleavage of acetals, ring-opening of epoxides, polymerization.
Heterogeneous CatalysisMoO₃/SiO₂, Graphene oxide (GO), Heteropoly acids, Cation exchange resins, Zeolites, Montmorillonite K10Carbonyl compounds, 1,2-diols, epoxides, ketones, glycerolVarious conditions, ultrasonic irradiation, reactive distillationFacilitates acetalization, reusability, sonochemical synthesis.
Organometallic & BiocatalysisEnzyme (lyase), [Ru(triphos)(tmm)]/HNTf₂Aldehydes, 2-hydroxy ketones, diolsOrganic solventsMulti-step synthesis of substituted dioxolanes from renewable resources.
Photochemical CatalysisEosin Y, Ir/Ni co-catalysis, Graphitic carbon nitride (g-C₃N₄)Aldehydes, chloro-N-heteroarenes, this compound, electron-deficient olefinsVisible light irradiation, blue LED irradiationAcetalization, C-H functionalization, radical additions.

Acetalization and Ketalization Reactions (from carbonyl compounds and diols)

Acetalization and ketalization reactions represent a fundamental approach to synthesizing 1,3-dioxolanes. This involves the condensation of a carbonyl compound (aldehyde or ketone) with a 1,2-diol, such as ethylene glycol, in the presence of an acid catalyst. The reaction is typically reversible, and the equilibrium can be shifted towards product formation by removing the water generated during the reaction, often using techniques like a Dean-Stark apparatus, molecular sieves, or the addition of orthoesters.

Various acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid, and hydrochloric acid, as well as Lewis acids such as ZrCl₄, BF₃·OEt₂, SnCl₄, and catalytic amounts of metal triflates like Er(OTf)₃ or Ce(III) triflate. Heterogeneous catalysts, including zeolites, modified montmorillonite clays (B1170129) (e.g., Mont K10), and metal-organic frameworks (MOFs) like Zr-containing UiO-66, have also been explored, offering advantages in terms of recyclability and ease of separation.

The efficiency and selectivity of the acetalization can be influenced by the structure of the diol and the carbonyl compound, as well as the reaction conditions. For instance, studies have shown that less sterically hindered diols tend to give higher yields of 1,3-dioxolanes. Microwave irradiation has also been shown to accelerate ketalization reactions, achieving high yields in shorter reaction times.

Table 1 provides examples of acetalization/ketalization reactions leading to 1,3-dioxolanes:

Carbonyl CompoundDiolCatalystConditionsProduct Yield (%)Citation
SalicylaldehydeVarious diolsMont K10-40-95
PhenylacetaldehydeGlycerolUiO-66Toluene, reflux, Dean-Stark~78 (dioxolane)
AcetoneGlycerolHf-TUD-1 (Lewis acid)-High
Acetone1,2-Octanediol0.1 mol% HClAmbient temperatureHigh
Benzaldehyde (B42025)Ethylene glycol0.1 mol% HClAmbient temperatureExcellent
FurfuralEthylene glycolPhosphotungstic acidBenzene, reflux, 4 h92
Formaldehyde (B43269)Ethylene glycolp-TsOHToluene-
FormaldehydeEthylene glycolSulfuric acid130 °C, 2 h86.4

Ring-Opening of Epoxides with Ketones

Another route to 1,3-dioxolanes involves the ring-opening of epoxides by ketones. This reaction is typically catalyzed by Lewis acids or other acidic species that activate the epoxide ring towards nucleophilic attack by the ketone.

Studies have demonstrated the use of various catalysts for this transformation, including zeolite-encapsulated metal complexes, heteropolyacids, and metal halides like SnCl₂. For example, zeolite-encapsulated Zn(II) complexes have shown high efficiency and selectivity in the synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane (B11947742) from styrene (B11656) oxide and acetone, achieving excellent yields within short reaction times (30 min) at 80 °C. Iridium catalysts, such as [IrCp*(CH₃CN)₃][PF₆]₂, have also been reported to catalyze the addition of ketones to epoxides, leading to the formation of 1,3-dioxolanes with observed stereochemical inversion at the carbon atom where the C-O bond of the epoxide is cleaved.

The reaction mechanism often involves the coordination of the epoxide oxygen to the Lewis acid, followed by a backside attack by the ketone. Ultrasonic irradiation has also been explored as a method to promote the synthesis of this compound derivatives from epoxides and ketones using graphene oxide as a catalyst.

Transacetalization Processes

Transacetalization is a valuable method for the synthesis of 1,3-dioxolanes, particularly for exchanging existing acetal or ketal groups with diols or carbonyl compounds. This process is often acid-catalyzed and can be advantageous for preparing acetals or ketals that are difficult to synthesize directly, or for purifying existing ones.

Transacetalization can involve the reaction of a pre-formed acetal or ketal with a diol to form a new cyclic acetal, or the reaction of a diol with an orthoester or another acetal source. This method is also used for the deprotection of carbonyl compounds where the acetal is cleaved by transacetalization in the presence of a large excess of a simple carbonyl compound like acetone.

Research has demonstrated the application of transacetalization in synthesizing glycerol acetals and ketals using solketal (B138546) (2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane) as a starting material. This approach can be more efficient than direct acetalization, especially when dealing with lipophilic carbonyl compounds, as solketal is miscible with such compounds. Intramolecular transacetalization reactions have also been utilized in the synthesis of complex cyclic systems.

Rearrangements and Intramolecular Cyclizations (e.g., glycidol (B123203) acetals)

Rearrangement and intramolecular cyclization reactions provide pathways to construct the this compound ring system from precursors containing both a diol or alcohol equivalent and a protected carbonyl or epoxide functionality within the same molecule. Glycidol acetals are notable examples of substrates that undergo such transformations.

Intramolecular rearrangements of glycidol acetals can lead to the formation of alkoxylated cyclic acetals, including 1,3-dioxolanes and 1,3-dioxanes, with high regio- and stereoselectivity. These rearrangements are often mediated by Lewis acids, which selectively activate the acetal group, generating an oxocarbenium ion. This intermediate then initiates the epoxide ring-opening by a tethered alkoxide, leading to the formation of a bicyclic epoxonium ion, which subsequently undergoes exo/endo-selective opening. Mechanistic studies, including crossover experiments, have provided insights into the preferential activation of the acetal over the epoxide moiety in these reactions. This methodology has been successfully applied in the total synthesis of complex natural products.

Reductive Amination for Aminomethyl-1,3-Dioxolane Synthesis

Reductive amination is a key method for synthesizing aminomethyl-1,3-dioxolane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research. This approach typically involves the reaction of a formyl-substituted this compound with ammonia (B1221849) or a primary amine in the presence of a reducing agent.

A plausible method for synthesizing 2-(aminomethyl)-1,3-dioxolane (B1278617) involves the reductive amination of 2-formyl-1,3-dioxolane using reducing agents such as sodium cyanoborohydride. This reaction directly converts the aldehyde functionality to a primary amine within the dioxolane framework. Acid-catalyzed cyclization of glycerol derivatives with nitriles has also been suggested as a route to this class of compounds.

Key variables influencing the yield in reductive amination include catalyst selection (Lewis acids like BF₃·OEt₂ can enhance ring formation), temperature (50–80°C can optimize kinetics), and solvent polarity (polar aprotic solvents like DMF can improve intermediate solubility). Reductive amination of keto groups in spirocyclic nitroxyl (B88944) radicals containing a this compound moiety has also been reported as a step in the synthesis of chiral compounds.

Radical Chain Mechanisms for this compound Functionalization (e.g., addition to alkenes)

Radical chain mechanisms offer a distinct approach to the functionalization of 1,3-dioxolanes, enabling reactions such as the addition of the dioxolanyl moiety to alkenes. This method involves the generation of a radical species from this compound, which then participates in a chain reaction.

Visible-light-promoted reactions using photocatalysts, such as iridium complexes, in the presence of an oxidant like persulfate, can convert this compound into its radical species. This dioxolanyl radical can then undergo conjugate addition to electron-deficient alkenes. The reaction proceeds via a radical chain mechanism where hydrogen atom transfer from this compound to the resulting α-malonyl radicals propagates the chain.

This radical addition of this compound to alkenes provides a route to protected complex aldehydes by effectively adding a hydrogen atom and an acetal carbon across the carbon-carbon double bond. The successful generation and incorporation of the dioxolanyl moiety in these radical processes relies on hydrogen atom transfer from the C-2 position of this compound to suitable radical species. Thiol-promoted site-specific addition of this compound to imines via a radical chain process has also been reported for the synthesis of protected α-amino aldehydes.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

Advancements in synthetic methodologies for 1,3-dioxolanes focus on improving reaction efficiency, yield, and selectivity, often through the development of novel catalysts, reaction conditions, and techniques.

The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), zeolites, and modified clays, is an area of active research aimed at facilitating catalyst recovery and reuse, contributing to more sustainable processes. These catalysts can offer high activity and selectivity, and their properties can be tuned by modifying their structure or incorporating different active sites. For example, Zr-containing UiO-66 MOFs have shown high yields and tunable selectivity for this compound vs. 1,3-dioxane (B1201747) formation in the acetalization of glycerol with phenylacetaldehyde, with the ratio of isomers influenced by the catalyst's defect concentration.

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in acetalization and ketalization reactions. This technique provides rapid and efficient heating, driving the reaction equilibrium towards product formation.

The development of mild and chemoselective catalytic systems is crucial for the synthesis of complex this compound derivatives containing sensitive functional groups. Catalytic amounts of simple acids like hydrochloric acid have been found to promote acetalization and ketalization under mild conditions, even in the presence of acid-sensitive protecting groups.

Stereoselective synthesis of 1,3-dioxolanes is another important area, particularly for the preparation of biologically active compounds. Methods involving asymmetric catalysts or chiral starting materials are employed to control the stereochemistry of the newly formed chiral centers in the dioxolane ring. For instance, chiral binaphthyldiimine-Ni(II) complexes have been used to catalyze asymmetric 1,3-dipolar cycloaddition reactions yielding cis-1,3-dioxolanes with high diastereo- and enantioselectivities. Stereoselective formation of substituted 1,3-dioxolanes has also been achieved through hypervalent iodine(III)-mediated oxidation of alkenes in the presence of carboxylic acids and carbon nucleophiles.

Techniques for efficient water removal, such as azeotropic distillation (Dean-Stark apparatus), the use of dehydrating agents like molecular sieves or orthoesters, and reactive distillation, are essential for driving the equilibrium of acetalization reactions and achieving high conversions. Reactive distillation, which combines reaction and separation in a single unit, has been proposed as an energy-efficient method for the production of this compound from formaldehyde and ethylene glycol, particularly when dealing with aqueous formaldehyde solutions.

Reactive Distillation for Continuous Synthesis

Reactive distillation is a process that combines chemical reaction and distillation in a single unit, allowing for continuous synthesis and improved conversion by shifting the reaction equilibrium . This technique has been investigated for the synthesis of this compound from ethylene glycol and aqueous formaldehyde solution .

Studies have proposed reactive distillation with a pressure-swing distillation process as an attractive approach for this compound production . Process simulations have indicated that the yield of this compound can be significantly improved in a reactive distillation column . For instance, simulations have shown the potential to achieve a this compound yield of up to 0.995 . High-purity this compound (99.9 wt %) can subsequently be obtained through a pressure-swing distillation process .

Research into the kinetics of the reaction between formaldehyde and ethylene glycol over catalysts like NKC-9 cationic-exchange resin at temperatures between 353 and 368 K has been conducted to support the simulation of the reactive distillation process . The integration of reaction and separation in reactive distillation offers advantages in terms of equipment integration and potentially reduced energy consumption compared to traditional methods .

A method using a reaction-rectification coupling device for preparing this compound has been disclosed, where a super strong solid acid catalyst is placed in the middle of the reactive distillation tower . In this setup, ethylene glycol is pre-set in the reboiler, and paraformaldehyde is heated to depolymerize into gaseous formaldehyde, which is fed from the bottom of the packed section . Ethylene glycol is fed from the top of the packed section, with a controlled molar ratio of ethylene glycol to formaldehyde .

Previous methods involving continuous distillation have achieved yields in the range of 94.5-96.5% . However, by using countercurrent contact of reaction vapors with the circulating reaction mixture in a distillation column, yields of 98.9-99.2% have been reported . One example using this approach achieved a yield of 98.5% with a distillation column efficiency of 8 theoretical plates .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a convenient and efficient method for the preparation of organic compounds, offering advantages such as faster reaction times and higher yields . This technique has been applied to the synthesis of 1,3-dioxolanes and their derivatives.

The cyclization of aldehydes or ketones with glycols under microwave irradiation in the presence of catalysts is a common approach . For example, the synthesis of intermediate 1,3-dioxolanes has been performed by exposing aldehydes to microwave radiation with glycol in the presence of anhydrous CuSO₄ . This method has afforded products in moderate isolated yields (35.7-57.5%) .

Microwave irradiation has also been used in solvent-free conditions for the synthesis of dioxolanes . Reactions between acetone dimethyl ketal and ethylene glycol under microwave irradiation with montmorillonite clay K10 as catalyst have been studied . The temperature was monitored and controlled during the irradiation . This solvent-free method has been described as fast, environmentally friendly, and easily scalable .

Another application involves the microwave-assisted synthesis of acetophenone (B1666503) and benzophenone (B1666685) ethylene ketals from the respective ketones and ethylene glycol in toluene with para-toluenesulfonic acid (PTSA) as catalyst . This method, which included the simultaneous removal of water, achieved 100% conversion and high yields within short reaction times .

Microwave irradiation has also been explored for the deprotection of this compound ketals, highlighting its utility in different stages of synthetic routes involving these compounds .

Sonochemical Synthesis

Sonochemical synthesis, utilizing the energy from acoustic cavitation, offers a distinct approach to chemical reactions. This method has been applied to the synthesis of this compound derivatives.

Studies have reported the sonochemical synthesis of this compound derivatives through the ring-opening of epoxides in the presence of ketones, catalyzed by graphene oxide under ultrasonic irradiation. Another sonochemical procedure involves the reaction of 1,2-diols with ketones using graphene oxide as a catalyst to synthesize this compound derivatives. These methods are characterized by mild reaction conditions, high yields, short reaction times, and the reusability of the catalyst, making them potentially very useful.

Ultrasound-assisted synthesis, in general, can lead to improved reaction rates, yields, selectivities, and product purity. While specific data on the sonochemical synthesis of the parent this compound from its basic precursors in comparison to traditional methods was not extensively detailed in the search results, the successful application of sonochemistry to the synthesis of this compound derivatives demonstrates its potential in this area.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can incorporate these principles through the careful selection of feedstocks and reaction media.

Utilization of Bio-based Feedstocks

Employing renewable, bio-based feedstocks aligns with green chemistry principles by reducing reliance on depleting fossil resources. In the context of dioxolane synthesis, this involves using starting materials derived from biomass.

Bio-based precursors such as lactic acid, glycerol, formaldehyde, acetaldehyde (B116499), and acetone can be used to prepare 1,3-dioxolan-4-one (B8650053) derivatives . Lactic acid, for instance, can be obtained by carbohydrate fermentation. Glycerol, a byproduct of biodiesel production, is another example of a renewable feedstock that can be utilized. The synthesis of 5-methyl-1,3-dioxolan-4-one (B14709095), a compound structurally related to this compound, can be easily prepared from lactic acid and formaldehyde, both of which can be bio-based .

Solvent-Free Conditions and Green Solvents (e.g., 5-methyl-1,3-dioxolan-4-one as reaction medium)

The choice of solvent significantly impacts the environmental profile of a chemical process . Green chemistry encourages the minimization or elimination of solvents, or the use of environmentally benign alternatives.

Solvent-free conditions have been successfully applied to the microwave-assisted synthesis of dioxolanes, demonstrating the feasibility of conducting these reactions without traditional organic solvents .

Furthermore, this compound itself has been identified as a potential green solvent or an alternative to more hazardous solvents like dichloromethane, dichloroethane, tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), toluene, and xylene under certain conditions. Its properties, including low toxicity and the ability to dissolve polar polymers, make it a suitable replacement in various applications, such as the preparation of polymer films.

Structurally related compounds, such as 1,3-dioxolan-4-ones (DOXs), particularly 5-methyl-1,3-dioxolan-4-one, are also being explored as green reaction media . 5-methyl-1,3-dioxolan-4-one, easily prepared from bio-based lactic acid and formaldehyde, satisfies the criteria for a green solvent and exhibits similar solvent properties to γ-valerolactone (GVL), a known green solvent . These DOX solvents can be prepared from green precursors like α-hydroxy carboxylic acids and aldehydes or ketones . Studies have investigated the performance of 5-methyl-1,3-dioxolan-4-one in various reactions, indicating its potential as an effective new green polar aprotic solvent .

The use of solvent-free conditions or green solvents like this compound and 5-methyl-1,3-dioxolan-4-one contributes to reducing the environmental impact associated with solvent use, including issues related to volatility, flammability, and toxicity .

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound12586
Ethylene glycol174
Formaldehyde712
Glycerol753
Acetone180
5-methyl-1,3-dioxolan-4-one13198437

Data Tables

Here are some interactive data tables based on the research findings:

Table 1: Reactive Distillation for this compound Synthesis

MethodReactantsCatalystReported Yield (%)NotesSource
Continuous distillationEthylene glycol, FormaldehydeAcidic catalyst94.5-96.5Traditional method, lower yields
Continuous distillation with countercurrent contactEthylene glycol, FormaldehydeAcidic catalyst98.9-99.2Improved yield
Reactive distillation (Simulation)Ethylene glycol, FormaldehydeNKC-9 cationic-exchange resinUp to 99.5Potential yield in reactive distillation column
Reactive distillation (Process)Ethylene glycol, ParaformaldehydeSuper strong solid acidNot specifiedUses reaction-rectification coupling device

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

ReactantsGlycolCatalystConditionsIsolated Yield (%)NotesSource
AldehydesGlycolAnhydrous CuSO₄Microwave irradiation35.7-57.5Cyclization reaction
Acetone dimethyl ketalEthylene glycolMontmorillonite clay K10Solvent-free, MicrowaveNot specifiedFast, environmentally friendly, scalable
Acetophenone/BenzophenoneEthylene glycolPTSAToluene, MicrowaveHigh yieldsSimultaneous water removal

Table 3: Sonochemical Synthesis of this compound Derivatives

ReactantsCo-reactantCatalystConditionsYieldsNotesSource
EpoxidesKetonesGraphene oxideUltrasonic irradiationHighRing-opening reaction
1,2-DiolsKetonesGraphene oxideUltrasonic irradiationHighReaction of diols with ketones

Table 4: Bio-based Feedstocks for Dioxolane-Related Synthesis

Bio-based FeedstockUsed in Synthesis of...NotesSource
Lactic acid5-methyl-1,3-dioxolan-4-oneCan be obtained from carbohydrate fermentation
Glycerol1,3-dioxolan-4-one derivatives (?)Byproduct of biodiesel production
Formaldehyde5-methyl-1,3-dioxolan-4-oneCan be bio-based
Acetaldehyde1,3-dioxolan-4-one derivativesCan be bio-based
Acetone1,3-dioxolan-4-one derivativesCan be bio-based

Polymer Chemistry and Ring Opening Polymerization of 1,3 Dioxolane

Fundamental Mechanisms of Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxolane

The cationic polymerization of cyclic ethers and acetals, including this compound, can proceed through different mechanisms, primarily the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism . The interplay between these mechanisms and associated side reactions significantly influences the polymerization outcome and the structure of the resulting polymer .

Active Chain End (ACE) Mechanism

In the Active Chain End (ACE) mechanism, the cationic center resides on the growing polymer chain end . This active chain end reacts with a monomer molecule, leading to ring-opening and chain growth . For cyclic acetals like DXL, the active species are typically considered to be tertiary oxonium ions located at the chain end . Propagation occurs through the reaction of these oxonium ions with the monomer . However, in the CROP of DXL via the ACE mechanism, the nucleophilicity of the acetal (B89532) groups within the polymer chain is comparable to or higher than that of the monomer. This can favor intramolecular (back-biting) and intermolecular chain transfer reactions over propagation, leading to the formation of cyclic structures and broadening of dispersity .

Active Monomer (AM) Mechanism

The Active Monomer (AM) mechanism involves the activation of the monomer molecule, which then reacts with a non-ionic growing chain end, typically a hydroxyl group . In the context of DXL polymerization, the AM mechanism can be promoted by using strong protonic acids as initiators in the presence of a diol . In this mechanism, the protonated (activated) monomer is attacked by the hydroxyl group at the end of the growing chain . A key advantage of the AM mechanism in DXL polymerization is that the growing chain end is not charged, and the reactivity of the hydroxyl groups towards the active monomer is higher than towards the ether groups in the polymer backbone. This difference in reactivity can significantly hinder cyclization reactions compared to the ACE mechanism . While the AM mechanism can reduce cyclic formation, competition with the ACE mechanism can still occur .

Role of Oxonium Ions in Polymerization Initiation and Propagation

Oxonium ions play a central role in the cationic polymerization of this compound . Initiation often involves the formation of oxonium ions from the initiator and the monomer . For instance, initiators like triethyl oxonium hexafluoroantimonate ((C2H5)3O+SbCl6-) can directly initiate polymerization by forming oxonium ions . These oxonium ions serve as the active species that propagate the polymerization chain . In the ACE mechanism, the propagating species are tertiary oxonium ions at the polymer chain end . The reaction of these oxonium ions with the cyclic DXL monomer leads to the opening of the ring and the addition of a monomer unit to the growing chain, regenerating a new oxonium ion at the new chain end . The structure of the growing center in DXL polymerization has been proposed to exist in equilibrium between oxonium and alkoxy carbenium ions, although the equilibrium is strongly shifted towards the oxonium-type ions, which are primarily responsible for propagation .

Kinetics and Thermodynamic Aspects of this compound Polymerization

The polymerization of this compound is an equilibrium polymerization, meaning that the polymerization proceeds to an equilibrium conversion where the rate of propagation equals the rate of depolymerization . The kinetics and thermodynamics of this equilibrium are influenced by various factors, including temperature, monomer concentration, and the nature of the initiating system .

Rate Constants and Equilibrium Studies

Kinetic studies on the polymerization of this compound have investigated the rates of initiation, propagation, and transfer reactions . The rate constant of propagation (kp) for DXL polymerization has been estimated in different solvent systems. For example, in methylene (B1212753) chloride at 30°C, the propagation rate constant with triethyl oxonium tetrafluoroborate (B81430) as catalyst was estimated to be 4.3 × 10−2 l./mole sec . In another study using benzoylium hexafluoroantimonate (C6H5CO+SbF6-) or triphenylmethylium hexafluoroantimonate ((C6H5)3C+SbF6-) as initiators in CH2Cl2 or CH3NO2 at 0°C, the rate constant of propagation was found to be approximately 25 ± 5 liter/mole-sec, independent of the initiator structure .

The equilibrium nature of DXL polymerization means that there is a critical monomer concentration below which polymerization does not occur at a given temperature, or conversely, a ceiling temperature (Tc) above which the polymer depolymerizes . The thermodynamic parameters for DXL polymerization, such as the enthalpy (ΔH) and entropy (ΔS) of polymerization, can be determined from the temperature dependence of the equilibrium monomer concentration . For bulk polymerization of this compound, the ceiling temperature has been estimated to be around 144° ± 2°C . Studies in methylene dichloride have determined ΔH°ss = −5.2 ± 0.2 kcal/mole and ΔS°ss = −18.6 ± 1.2 cal. deg.−1 mole−1 for the equilibrium between monomer and polymer in solution .

Data Table: Propagation Rate Constants for this compound Polymerization

InitiatorSolventTemperature (°C)kp (l./mole sec)Reference
(C2H5)3O+BF4-Methylene chloride304.3 × 10−2
C6H5CO+SbF6- or (C6H5)3C+SbF6-CH2Cl2 or CH3NO2025 ± 5

Data Table: Thermodynamic Parameters for this compound Polymerization

ParameterValueConditionsReference
Tc144° ± 2°CBulk polymerization
ΔH°ss-5.2 ± 0.2 kcal/moleSolution in methylene dichloride
ΔS°ss-18.6 ± 1.2 cal/deg/moleSolution in methylene dichloride

Influence of Initiators and Counter-Ions (e.g., (C2H5)3O+SbCl6-, SbCl5, LiDFOB, NOPF6, LiPF6)

The choice of initiator and the nature of the counter-ion significantly impact the kinetics and mechanism of this compound polymerization . Different initiators can affect the rate of initiation and the stability of the active centers . For example, polymerization initiated by (C2H5)3O+SbCl6- can proceed at a steady rate, with a constant concentration of active centers maintained through equilibrium processes . In contrast, polymerization initiated by SbCl5 may exhibit non-steady-state kinetics due to lower stability of the counter-ion .

The presence of impurities, such as water, can also significantly affect the polymerization kinetics, often leading to induction periods and decreased polymerization rates and molecular weights .

Effect of Reaction Conditions (Temperature, Solvent Polarity, Monomer Concentration)

The cationic ring-opening polymerization of this compound is influenced by various reaction conditions, including temperature, solvent polarity, and monomer concentration. The polymerization is an equilibrium process between the polymer and the monomer.

Temperature plays a critical role. Above the ceiling temperature (Tc), depolymerization is favored over polymerization. The ceiling temperature for the bulk polymerization of this compound is reported to be around 150°C. However, the optimal temperature for controlled polymerization can vary depending on the specific initiator system used. For instance, in some systems, increasing temperature can influence molecular weight, although the reported effects can differ.

Monomer concentration is another crucial factor. Increasing the monomer to initiator ratio can lead to an increased amount of cyclic structures and broader molecular weight distributions. This is consistent with the Jacobson–Stockmayer theory, which describes the formation of cyclic polymers in step-growth and some chain-growth polymerizations.

The polymerization rate and yield are also dependent on the initiator concentration and reaction time. For example, using Lewis acid species like LiPF6 can initiate ROP of DXL with timescales ranging from minutes to weeks, depending on the initiator concentration.

Control of Polymer Architecture and Molecular Weight

Controlling the architecture and molecular weight of poly(this compound) is essential for tailoring its properties for specific applications. However, the cationic ring-opening polymerization of cyclic acetals like DXL is prone to the formation of cyclic structures as a side reaction, which can broaden the molecular weight distribution and limit the synthesis of telechelic polymers.

Strategies for Suppressing Cyclization Side Reactions

Several strategies have been explored to suppress the formation of cyclic structures during the cationic ROP of this compound. One approach involves manipulating the polymerization mechanism. It is suggested that cyclization can be reduced by applying the Active Monomer (AM) mechanism, particularly if competition with the Active Chain End (ACE) mechanism is minimized. In the AM mechanism, the monomer is activated by the catalyst, and the growing chain end is a hydroxyl group, which is less nucleophilic than the ether groups in the monomer or polymer chain, thus reducing the likelihood of intramolecular cyclization.

Another strategy involves the addition of nucleophiles, such as ethylene (B1197577) glycol, to the reaction mixture. This can promote the AM mechanism by providing a nucleophile to react with the protonated monomer.

Limiting the monomer conversion can also help reduce the amount of cyclic structures formed.

The choice of catalyst and initiator system is also critical in minimizing side reactions and controlling the polymerization. Different initiators and catalysts, such as organo-aluminum compounds, acetyl chloride-metal halides, acetic anhydride-perchloric acid, rare-earth triflates, and high-concentration LiFSI, have been investigated for the polymerization of this compound.

End-Blocker Methods for Telechelic Polymer Synthesis

Telechelic polymers, which are polymers with reactive functional groups at their chain ends, are valuable precursors for creating more complex polymer architectures like block copolymers and polymer networks. The synthesis of telechelic poly(this compound) is particularly important for applications requiring further functionalization, as the PDXL backbone itself lacks reactive groups.

The end-blocker method is a strategy used to control the molecular weight of polyacetals and to synthesize telechelic polymers. This method utilizes a chain-transfer reaction to regulate the polymer chain length.

For example, telechelic poly(this compound)s with methacrylate (B99206) end groups have been synthesized by cationic ROP of DXL in the presence of methylenebis(oxyethyl methacrylate) as an end blocker. In this method, if the initiator concentration is low compared to the end-blocker concentration, the molecular weight of the resulting PDXL is primarily determined by the ratio of the reacted monomer to the reacted end blocker. Radical copolymerization of these α,ω-bis(methacrylate)-terminated PDXLs can then lead to the formation of polymer networks where PDXL acts as a polymeric cross-linking agent.

However, the end-blocker method using methylenebis(oxyethyl methacrylate) cannot be directly employed to synthesize α,ω-dihydroxide PDXL, which is often desired for further functionalization. The formation of cyclic structures remains a challenge in preparing telechelic diol-functionalized PDXL.

Degradation Mechanisms of Poly(this compound) (PDXL)

Poly(this compound) is a degradable polymer due to the presence of acetal linkages in its backbone. Its degradation can proceed through different mechanisms, primarily depolymerization and hydrolysis. The susceptibility of PDXL to acidic degradation makes it interesting for applications where controlled degradation is desired, such as in degradable polymer networks and biomedical materials.

Depolymerization Pathways

Depolymerization is a key degradation pathway for poly(this compound), particularly at temperatures above its ceiling temperature and in the presence of an acid catalyst. This process is essentially the reverse of the cationic ring-opening polymerization, where the polymer chain breaks down to regenerate the cyclic monomer, this compound.

The mechanism of depolymerization can involve the "biting back" of the carbonium ion portion of the oxymethylene end group on oxygen atoms within the polymer backbone, leading to fragmentation similar to the reverse polymerization sequence. For base-terminated polymers, mid-chain cleavage appears to be a dominant degradation route.

Depolymerization allows for the controlled regeneration of monomers from the polymer, which is highly promising for chemical recycling of PDXL. Selective chemical recycling of PDXL into monomer with high yields (e.g., 93% recovery) has been achieved using strong acid catalysts at elevated temperatures.

Acid-Catalyzed Hydrolysis of Acetal Bonds

In addition to depolymerization, poly(this compound) can also undergo degradation through the acid-catalyzed hydrolysis of the acetal bonds present in its repeating units. This offers an alternative route for PDXL chain degradation, particularly in aqueous environments.

Acetal linkages are generally stable under alkaline conditions but are susceptible to cleavage under acidic conditions in the presence of water. The hydrolysis of acetal bonds in the PDXL backbone leads to the scission of the polymer chain, reducing its molecular weight.

The conditions under which hydrolysis occurs can differ from those favoring depolymerization. For instance, degradation of biomaterials containing PDXL blocks may occur at mild physiological temperatures in an aqueous environment, favoring hydrolysis, while degradation of commodity plastic materials might proceed at higher temperatures under drier conditions, potentially favoring depolymerization.

Copolymers containing this compound units have also shown increased hydrolysis rates under acidic conditions compared to polymers without acetal linkages.

Compound Information

Compound NamePubChem CID
This compound12586
Poly(this compound)N/A (Polymer)
Methylenebis(oxyethyl methacrylate)N/A (End-blocker/Monomer)
Ethylene Glycol174
Camphorsulfonic Acid (CSA)8458
Diphenylphosphoric Acid (DPP)79722

Below are interactive data tables based on information found in the search results.

Table 1: Effect of Monomer to Initiator Ratio on Cyclic Structures

Monomer to Initiator RatioAmount of Cyclic StructuresMolecular Weight DistributionSource
IncreasingIncreasedBroader

Table 2: Depolymerization of UHMW Poly(this compound)

Polymer Molecular WeightCatalyst UsedTemperature (°C)Monomer Recovery (%)Source
1656 kDaDowex-50 (polymer supported acid)15093

Table 3: Comparison of Degradation Pathways

Degradation MechanismConditions FavoredPrimary OutcomeRelevant for ApplicationsSource
DepolymerizationAbove Ceiling Temperature, Acid CatalystMonomer RegenerationChemical Recycling
HydrolysisAcidic Conditions, Aqueous EnvironmentPolymer Chain ScissionBiomedical Materials

Factors Influencing Degradation Rates (Temperature, pH, Environment)

The degradation of poly(this compound) (PDXL) can occur through two primary mechanisms: depolymerization and hydrolysis. The susceptibility of PDXL to these degradation pathways is significantly influenced by external factors such as temperature, pH, and the surrounding environment.

Temperature:

Temperature plays a critical role in the degradation of PDXL. Above its ceiling temperature, in the presence of an acid catalyst, PDXL undergoes depolymerization, reverting back to the this compound monomer. This thermal depolymerization is a significant degradation route, particularly at elevated temperatures in relatively dry conditions. Studies on the thermal degradation of PDXL homopolymer show decomposition occurring in different temperature ranges depending on the polymer's treatment. For instance, acidic reaction mixture polymer decomposes at lower temperatures (100-200°C), while base-treated polymer exhibits decomposition at higher temperatures (150-300°C and 330-400°C). This indicates that residual acidity from polymerization can lower the thermal stability.

While high temperatures can induce depolymerization, moderate temperatures in aqueous environments can facilitate hydrolytic degradation. The rate of hydrolytic degradation is generally expected to increase with temperature, as is typical for chemical reactions. However, for some applications, such as biomedical materials, degradation is designed to occur at mild physiological temperatures (around 37°C) in an aqueous environment.

pH:

The pH of the environment is a crucial factor, particularly for the hydrolytic degradation of PDXL. The acetal bonds within the PDXL chain are susceptible to acid-catalyzed hydrolysis. This means that acidic conditions accelerate the breakdown of the polymer chains. Research on pH-sensitive hydrogels containing PDXL segments has shown that these networks can degrade in acidic solutions. Conversely, base-treated PDXL has been observed to be more stable than polymer in an acidic environment.

The influence of pH is particularly relevant for applications where controlled degradation is desired, such as in drug delivery systems or degradable biomaterials. The rate of hydrolysis can be tuned by adjusting the environmental pH.

Environment:

The surrounding environment, particularly the presence of water and catalysts, significantly impacts PDXL degradation. In aqueous environments, hydrolysis becomes a dominant degradation pathway, especially under acidic conditions. The presence of acid catalysts, even residual ones from the polymerization process, can significantly increase the rate of both depolymerization and hydrolysis.

The physical state of the polymer and its morphology can also influence degradation rates. Factors such as crystallinity, surface area, and the presence of other components in a composite or blend can affect the accessibility of the polymer chains to water or catalysts. For example, in polymer networks designed for biomedical applications, the degradation in an aqueous environment at physiological temperatures is a key consideration. The degradation products in aqueous acidic environments have been shown to include the this compound monomer and other cyclic structures.

FactorInfluence on Degradation Rate of PDXLMechanism Involved
TemperatureHigher temperatures generally increase degradation rate. Specific ranges favor depolymerization or hydrolysis. Depolymerization (high temp, acid catalyst), Hydrolysis (aqueous environment)
pHAcidic conditions accelerate degradation. Basic conditions enhance stability. Acid-catalyzed Hydrolysis
EnvironmentPresence of water and acid catalysts increases degradation rate. Physical state and morphology also play a role. Hydrolysis, Depolymerization

Advanced Applications of 1,3 Dioxolane in Energy Storage Systems

1,3-Dioxolane as a Component in Battery Electrolytes

Electrolytes are crucial components in batteries, facilitating the transport of ions between the anode and cathode. The choice of solvent or solvent mixture in the electrolyte significantly impacts the battery's performance, stability, and safety. This compound is explored as a solvent or co-solvent in various battery chemistries.

Role in Lithium-Ion Battery Electrolytes

In lithium-ion batteries, the electrolyte typically consists of a lithium salt dissolved in an organic solvent or a mixture of solvents. This compound's inclusion in Li-ion battery electrolytes is investigated for its potential to improve performance, particularly in specific applications like fast charging or with certain electrode materials.

Co-solvent Formulations and Their Impact on Performance (e.g., with DME, EC, EMC, FEC)

This compound is often used in conjunction with other solvents to leverage synergistic effects and overcome the limitations of individual components. For instance, mixtures of DOL with dimethoxyethane (DME), ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and fluoroethylene carbonate (FEC) have been studied. While neither DME nor DOL alone may be suitable for high-voltage Li-ion batteries due to issues with solid-electrolyte interphase (SEI) formation on graphite (B72142) anodes or oxidative instability at cathodes, their mixtures, especially with additives like FEC, can enhance performance.

An advanced electrolyte composed of 1.2 m LiFSI in a 1:1:1:2 mixture by weight of DME/DOL/EC/EMC with 10% FEC demonstrated improved fast-charging capabilities in graphite/NCA pouch cells compared to a baseline electrolyte. This improvement was attributed to a reduced charge transfer resistance. Research indicates that a 1:1 mixture of DME/DOL shows a synergistic effect that enhances the oxidative stability of DOL, and FEC further improves the compatibility with high-voltage graphite/NCA cells. However, achieving a robust SEI with graphite anodes using only DME or DOL can be challenging. Some studies suggest that DOL can form a robust SEI with graphite anodes when used with LiFSI salt, attributed to weak coordination between DOL and Li+ ions, which facilitates Li+ solvation and desolvation at the electrode-electrolyte interface and mitigates co-intercalation into the graphite structure.

Data on the performance of different co-solvent formulations can illustrate the impact of DOL. While specific data tables from the search results are not directly presentable as interactive tables here, the findings highlight the importance of synergistic effects in solvent mixtures. For example, the improved fast-charging performance of the DME/DOL/EC/EMC/FEC electrolyte compared to a baseline EC/EMC electrolyte demonstrates the positive impact of the co-solvent formulation.

Interfacial Chemistry at Graphite Anodes and Cathodes (SEI formation, oxidative stability)

The interaction between the electrolyte and the electrode surfaces is critical for battery performance and longevity. At the graphite anode, a stable Solid Electrolyte Interphase (SEI) layer needs to form to prevent continuous electrolyte decomposition. DOL's ability to form a robust SEI with graphite anodes, particularly in the presence of salts like LiFSI, is a key aspect of its application in Li-ion batteries. The weak coordination of DOL with Li+ ions is thought to play a role in this beneficial SEI formation.

The formation of the SEI on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode are complex processes influenced by the electrolyte composition. The stability and composition of these interphases are crucial for preventing parasitic reactions and ensuring long cycle life.

Application in Lithium-Sulfur (Li-S) Batteries

Lithium-sulfur batteries are promising next-generation energy storage systems due to their high theoretical energy density. However, they face challenges, primarily related to the dissolution of polysulfides and the stability of the lithium metal anode. This compound is a common solvent component in Li-S battery electrolytes, often used in ether-based systems.

Suppression of Polysulfide Dissolution

A major challenge in Li-S batteries is the dissolution of intermediate lithium polysulfides into the electrolyte, which leads to the "shuttle effect." This phenomenon results in capacity fade and low Coulombic efficiency. this compound, particularly when used in specific solvent mixtures, can help to suppress polysulfide dissolution.

While polysulfides can easily dissolve in a simple DOL/DME electrolyte system, using co-solvents with lower solubility for higher-order polysulfides, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) or hydrocarbon solvents like n-hexane, in combination with DOL has shown effectiveness in mitigating polysulfide dissolution. This strategy helps to confine the polysulfides and reduce the shuttle effect, leading to improved cycling stability and specific discharge capacity.

Compatibility with Li-Metal Anodes

Lithium metal is the anode of choice for Li-S batteries due to its high theoretical specific capacity. However, the reactivity of lithium metal with the electrolyte can lead to dendrite formation and a fragile SEI, causing safety concerns and poor cycling performance. this compound-based electrolytes have shown compatibility with Li-metal anodes, contributing to the formation of a protective layer on the lithium surface.

Research indicates that DOL, sometimes in conjunction with additives like LiNO3 or when used in specific co-solvent formulations (e.g., with hydrocarbon solvents), can help form a stable SEI on the lithium metal anode. This protective layer is crucial for preventing dendrite growth and enabling stable cycling of the Li-metal anode in Li-S batteries. Electrochemical pretreatment of Li metal anodes using conventional Li-S electrolytes containing DOL has been shown to generate an organic-inorganic artificial SEI layer that enhances battery performance. The catalytic capability of Mg2+ in the polymerization of DOL has also been observed, leading to the formation of a poly-DOL component on the surface of Mg metal anodes.

The compatibility of DOL-based electrolytes with Li-metal anodes, coupled with strategies to suppress polysulfide dissolution, makes DOL a valuable component in the development of high-performance lithium-sulfur batteries.

Integration into Lithium Metal Batteries

Lithium metal batteries (LMBs) are promising candidates for high-energy-density storage due to lithium's high theoretical specific capacity and low electrochemical potential . However, challenges such as dendrite growth and unstable electrode-electrolyte interfaces have hindered their widespread adoption . This compound-based electrolytes have shown effectiveness in suppressing side reactions and improving the stability of the lithium metal anode .

In situ polymerization of DOL has been employed to create stable solid electrolyte interphases (SEIs) on the lithium metal anode . This polymerization can be initiated by components within the electrolyte, such as partially decomposed LiPF₆ salt, where PF₅ acts as an initiator . The resulting poly(this compound) (PDOL) forms an organic layer that, combined with inorganic decomposition products, creates a protective SEI . This hybrid SEI can effectively inhibit the growth of lithium dendrites, thereby protecting the lithium anode and enhancing the cycling stability of the battery . Studies have shown that PDOL-based electrolytes exhibit good compatibility with lithium metal, enabling close contact and efficient lithium-ion transport . For instance, Li symmetrical cells utilizing PDOL have demonstrated remarkable stability over extended cycling periods, significantly outperforming cells with conventional liquid electrolytes .

Furthermore, this compound-based gel polymer electrolytes (GPEs) have been developed for high-voltage lithium metal batteries. These GPEs can exhibit high ionic conductivity and good interfacial contact with electrodes . For example, a P-DOL gel electrolyte initiated by lithium difluoro(oxalate)borate (LiDFOB) showed excellent ionic conductivity and stable cycling performance in Li‖LiCoO₂ and Li‖NCM811 cells at both room temperature and low temperatures .

Exploration in Potassium-Ion and Sodium-Metal Batteries

Beyond lithium technology, the potential of this compound is being explored in other alkali metal battery systems, such as potassium-ion and sodium-metal batteries. Sodium-metal batteries (SMBs) are considered a promising alternative to lithium-ion systems due to the abundance of sodium . However, similar to LMBs, SMBs face challenges related to dendrite growth and unstable electrode/electrolyte interfaces .

This compound has been used to fabricate effective protective layers on sodium metal anodes through facile pretreatment methods . This protective layer can exhibit fast interfacial transport and lower resistance, suppressing dendrite growth and gas evolution . In situ polymerization of DOL has also been investigated for creating quasi-solid polymer electrolytes for SMBs . The introduction of additives like fluoroethylene carbonate (FEC) into PDOL-based electrolytes has been shown to stabilize the sodium anode by forming a protective passivation layer, inhibiting side reactions between DOL and the sodium metal .

While gel polymer electrolytes are common in lithium batteries, their application in potassium analogs is less explored . The in situ polymerization of this compound, a cost-effective approach used in lithium batteries, is not directly applicable to potassium batteries with KPF₆ salt as it does not initiate polymerization . However, research has demonstrated that using additives like NOPF₆ can initiate DOL polymerization, leading to the gelation of the electrolyte directly within the potassium cell and enhancing cyclability .

In-situ Polymerization of this compound for Gel Polymer Electrolytes

In-situ polymerization of this compound is a key strategy for developing gel polymer electrolytes (GPEs) with improved properties for energy storage applications. This process involves polymerizing the DOL monomer directly within the battery cell, leading to the formation of a polymer matrix that incorporates the liquid electrolyte.

Mechanistic Understanding of In-situ Polymerization Initiation

The in-situ polymerization of this compound typically proceeds via a cationic ring-opening polymerization mechanism . This process can be initiated by various species, including Lewis acids and certain electrolyte salts . For example, LiPF₆ can initiate the polymerization through the formation of PF₅, which acts as a Lewis acidic initiator . Other initiators mentioned include Al(OTf)₃ and H⁺ generated by acid-treated Al₂O₃ . Electrolyte anions, such as LiN(SO₂F)₂ (LiFSI), can also trigger the polymerization through a radical-initiated ring-opening mechanism involving the rupture of S-F bonds . The specific initiator and conditions influence the polymerization pathway and the resulting polymer structure .

Formation of Protective Polymer Layers on Electrodes

A significant benefit of in-situ polymerization of this compound is the formation of protective polymer layers directly on the electrode surfaces . When the polymerization occurs within the assembled cell, the growing polymer chains can deposit onto the anode and cathode, creating a conformal coating . On the lithium metal anode, this poly-DOL layer, often combined with inorganic species from salt decomposition, forms a stable and flexible SEI . This composite layer helps to regulate lithium plating and stripping, preventing the formation of dendrites and improving interfacial stability . Similarly, on the cathode side, in-situ polymerization can produce a protective polymer layer that reduces the reactivity between the electrode material and the electrolyte, enhancing cycling performance, particularly with high-voltage cathodes . Additives can further enhance the properties of these protective layers, for instance, by contributing to the formation of fluorine- and boron-rich interfaces .

Electrochemical Performance Enhancements (Ionic Conductivity, Cycling Stability, Fast Charging)

Gel polymer electrolytes formed by in-situ polymerization of this compound often exhibit enhanced electrochemical performance compared to traditional liquid electrolytes or ex-situ prepared polymer electrolytes. These enhancements include improved ionic conductivity, superior cycling stability, and better suitability for fast charging.

Ionic conductivity is a critical property for electrolyte performance. PDOL-based GPEs have demonstrated high ionic conductivity, comparable to or surpassing many existing gel polymer electrolytes . For example, a LiFSI/PDOL GPE showed a room-temperature ionic conductivity of approximately 1.836 mS cm⁻¹, which is higher than many previously reported GPEs . The ionic conductivity can be influenced by factors such as the concentration of lithium salts and additives .

Cycling stability is significantly improved by the use of in-situ polymerized DOL electrolytes, particularly in lithium metal batteries. The stable SEI formed on the anode effectively suppresses dendrite growth, leading to extended cycle life . Li‖LiFePO₄ cells with PDOL-based electrolytes have shown remarkable long-term cycling stability, maintaining a high percentage of their initial capacity over hundreds or even thousands of cycles . For instance, one study reported a capacity retention of 75.1% after 3000 cycles at 1.0 C for a Li‖LiFePO₄ cell with a LiFSI/PDOL GPE .

The improved interfacial contact and stability provided by the in-situ polymerized layer also contribute to enhanced rate performance and fast charging capabilities . Lower interfacial resistance and efficient lithium-ion transport facilitate faster charge and discharge processes . Studies have shown that batteries employing PDOL-based GPEs can maintain good capacity retention at high current densities .

Spectroscopic Characterization and Computational Studies of 1,3 Dioxolane Systems

Advanced Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic techniques play a vital role in determining the structural and conformational properties of 1,3-dioxolane systems. These methods offer detailed information about the arrangement of atoms, the nature of chemical bonds, and the dynamic behavior of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for the structural characterization of 1,3-dioxolanes, providing detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. ¹H NMR spectra are used to identify different types of protons and their neighboring environments through their characteristic chemical shifts and coupling patterns. For this compound derivatives, proton signals corresponding to the acetal (B89532) protons (at the C-2 position) and the ring methylene (B1212753) protons (at the C-4 and C-5 positions) are particularly informative for structural assignment. For instance, characteristic proton signals for acetal protons in substituted 1,3-dioxolanes have been observed in the δ 4.8–5.2 ppm range in ¹H NMR. ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for the acetal carbon and the ring methylene carbons. The chemical shift of the acetal carbon (C-2) in 1,3-dioxolanes typically appears in the 100–110 ppm range.

NMR studies can also provide insights into the conformational properties of 1,3-dioxolanes. Due to their five-membered ring structure, 1,3-dioxolanes are non-planar and undergo rapid conformational interconversion, often described by "envelope" or "twist" forms. Analysis of vicinal coupling constants and NOE (Nuclear Overhauser Effect) experiments in ¹H NMR can help elucidate the preferred conformations and the relative populations of different conformers in solution. For example, studies on 2-(acyloxymethyl)-1,3-dioxolanes used NOE experiments and vicinal coupling constants to investigate configurational and conformational properties. Quantitative analysis of conformer populations showed that the exocyclic CH₂N(CH₃)₃ group favored a pseudo-axial orientation in cis isomers and a pseudo-equatorial orientation in trans isomers.

While ¹H and ¹³C NMR are commonly applied, the inclusion of other nuclei like ³¹P would be relevant if the this compound system contains phosphorus atoms, such as in certain ligands or organophosphorus derivatives. Research specifically detailing ³¹P NMR of this compound systems was not prominently found in the provided search results, which primarily focused on ¹H and ¹³C NMR for structural and conformational analysis.

NMR spectroscopy is also utilized in conjunction with computational methods, such as GIAO (Gauge-Independent Atomic Orbital) calculations, to simulate NMR spectra and compare them with experimental data for structural validation and chemical shift assignment.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are valuable techniques for probing the vibrational modes of this compound molecules, providing information about the functional groups present and the molecular structure. The observed vibrational bands correspond to specific bond stretching, bending, and other molecular motions.

Studies on this compound and its derivatives have utilized FT-IR and FT-Raman to characterize their vibrational spectra and assign observed bands to specific molecular vibrations, often aided by theoretical calculations. For instance, the asymmetric and symmetric stretching vibrations of CH₂ groups in 2-methoxy-1,3-dioxolane (B17582) were observed in the FT-Raman and FT-IR spectra. CH₂ scissoring vibrations were also assigned based on experimental FT-Raman data.

Vibrational spectroscopy can also provide insights into intermolecular interactions and phase transitions. Raman studies of liquid and polycrystalline dioxolane have shown how vibrational bands change upon solidification, with splitting of certain bands observed in the crystal phase at low temperatures. FT-IR spectroscopy has been used to investigate the interactions between 2-nonyl-1,3-dioxolane and stratum corneum components, revealing shifts in IR absorption bands of lipids upon treatment.

Theoretical calculations, particularly using Density Functional Theory (DFT), are frequently employed to calculate vibrational frequencies and compare them with experimental FT-IR and FT-Raman data, facilitating the assignment of bands and providing a deeper understanding of the molecular vibrations.

Mass Spectrometry (HRMS, MALDI-TOF MS, GC-MS)

Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound compounds and for identifying fragmentation patterns that provide structural information.

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can confirm the elemental composition of a compound. Studies on substituted dioxolanes have utilized HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to establish the structures of newly isolated compounds based on their precise mass data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is widely used for the analysis of volatile and semi-volatile 1,3-dioxolanes and their mixtures. It can be used to assess the purity of synthesized compounds and to identify reaction products or impurities. Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that can be used for identification. EI mass spectra of this compound derivatives are characterized by fragment ions resulting from the cleavage of the ring and substituents.

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry) is a technique often used for the analysis of larger molecules, such as polymers or biomolecules. While less commonly applied to simple this compound monomers, it can be relevant for characterizing polymers derived from this compound or for analyzing biological samples containing dioxolane-containing compounds. One study mentioned pyrolysis-field ionization mass spectrometry (Py-FIMS) for characterizing poly(this compound), indicating fragmentation patterns related to the monomer unit and cyclic dimers.

Surface Analysis Techniques (SEM, XPS)

Surface analysis techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are employed to investigate the surface morphology and chemical composition of materials involving this compound, particularly in applications such as electrolytes and surface modifications.

SEM provides high-resolution images of the surface topography, revealing details about the morphology and structure of materials. In the context of this compound as an electrolyte component, SEM has been used to examine the surface of electrodes, such as silicon nanowires or lithium metal, after cycling in this compound-based electrolyte solutions. These studies can show the formation of surface films, changes in electrode morphology, and the distribution of deposited materials. For example, SEM imaging revealed the formation of compact and uniform surface films on silicon nanowires cycled in this compound-based electrolytes, in contrast to the thick and non-uniform films formed in other electrolyte systems. SEM has also been used to observe the morphology of lithium deposits and the changes in lithium electrode surfaces during cycling.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the outermost layers of a material. XPS is used to analyze the surface films formed on electrodes in contact with this compound-containing electrolytes. By analyzing the core electron binding energies of different elements, XPS can identify the chemical species present in the surface film, such as decomposition products of the electrolyte components. XPS analysis of silicon nanowires cycled in this compound-based electrolytes revealed distinctive surface chemistry contributing to enhanced electrochemical performance. XPS has also been used to characterize the chemical components of the cathode electrolyte interphase (CEI) layer formed on cathodes in lithium metal batteries utilizing this compound-based gel polymer electrolytes. Furthermore, XPS has been applied to study the surface chemistry of beryllium metal surfaces exposed to chlorinated solvents containing this compound as a stabilizer, investigating the formation of protective oxide layers.

Quantum Chemical and Molecular Dynamics Investigations

Computational methods, including quantum chemical calculations and molecular dynamics simulations, provide theoretical insights into the properties and behavior of this compound systems at the atomic and molecular levels. These methods complement experimental studies by offering detailed information about electronic structure, reaction pathways, conformational dynamics, and intermolecular interactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Activation Energies

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure, properties, and reactivity of molecules. DFT calculations are extensively applied to study reaction mechanisms and determine activation energies for reactions involving this compound.

DFT studies can elucidate the step-by-step process of a chemical reaction, identifying intermediates and transition states along the reaction pathway. By calculating the energies of these species, the activation energy barrier for each step can be determined, providing insights into the reaction kinetics and feasibility. For example, DFT calculations have been used to study the mechanism of the Povarov reaction involving 2-methylene-1,3-dioxolane (B1600948), investigating the energy profiles of different reaction pathways and the associated activation energies. These studies can reveal whether a reaction proceeds via a concerted or stepwise mechanism and the role of catalysts.

DFT is also used to study the conformational preferences of this compound and its derivatives by calculating the energies of different conformers and the energy barriers for interconversion. These computational results can be compared with experimental data from techniques like NMR and vibrational spectroscopy to validate the theoretical models.

Furthermore, DFT calculations can provide information about the electronic properties of this compound, such as charge distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential surfaces, which are relevant for understanding reactivity and intermolecular interactions. DFT has been used to study hydrogen atom transfer from this compound in radical reactions, corroborating experimental findings.

Molecular dynamics (MD) simulations, often based on force fields derived from or validated by quantum chemical calculations, are used to study the dynamic behavior of this compound systems over time. MD simulations can provide insights into conformational dynamics, diffusion, solvation, and interactions with other molecules or surfaces. For instance, MD simulations have been used to investigate the growth rates of this compound hydrates and compare them with those of similar compounds like tetrahydrofuran (B95107), providing molecular-level insights into the factors affecting hydrate (B1144303) formation efficiency. MD simulations have also been applied to study the structural and dynamic fluctuations of dioxolane-linked gramicidin (B1672133) channels, developing force field parameters for the dioxolane linker based on ab initio calculations. Combining ab initio molecular dynamics (aiMD) with DFT-NMR calculations allows for the analysis of systems in the liquid state, providing details on solvent solvation and ion dissociation dynamics, which is relevant for electrolyte studies involving this compound.

Computational studies, particularly DFT, are crucial for understanding the fundamental chemical processes involving this compound, including oxidation and decomposition pathways, which are important in its applications as a fuel component or solvent. For example, theoretical calculations have been used to study the potential energy surfaces and reaction rate coefficients for the low-temperature oxidation of this compound.

Ab Initio Calculations for Thermochemical and Kinetic Data

Ab initio calculations are fundamental in determining the thermochemical and kinetic parameters of chemical species, including this compound and its related radicals and transition states. These calculations provide insights into reaction pathways and energy barriers that are essential for developing kinetic models.

Studies on the low-temperature oxidation of this compound, for instance, have utilized ab initio methods to calculate potential energy surfaces for the products formed from the recombination of O₂ with radicals generated by hydrogen atom abstraction from this compound. The reaction rate coefficients are subsequently calculated using methods like the RRKM/master equation method over a range of temperatures and pressures. These theoretical calculations have revealed that the presence of heterocyclic oxygen atoms in this compound leads to weaker C-H bonds adjacent to the oxygen atoms compared to cyclohexane, facilitating faster internal hydrogen atom migration in peroxy radicals. This can favor chain propagation reactions over chain termination, contributing to the high reactivity of this compound in low-temperature combustion regimes.

Furthermore, ab initio rate parameters have been determined for key reactions in the combustion of this compound, including hydrogen atom abstraction reactions and ring-opening reactions. These calculations are crucial for improving kinetic models that can accurately reproduce experimental data, such as ignition delay times.

Thermochemical data, such as heats of formation, can also be evaluated using computational methods, including high-accuracy composite ab initio calculations. These data are compiled into databases used in combustion modeling and other thermochemical applications.

Conformational Analysis using Computational Methods

Computational methods are extensively used to investigate the conformational preferences and dynamics of cyclic molecules like this compound. The five-membered ring of this compound is not planar and undergoes ring puckering.

Ab initio molecular orbital theory has been applied to study the potential energy surfaces associated with ring puckering in five-membered rings, including this compound. These studies predict puckering amplitudes that show fair agreement with experimental data. For this compound, computational results indicate that a twist (T) conformation is the most stable form, with a barrier to pseudorotation into an envelope (E) conformation. This is similar to the conformational behavior observed in oxolane (tetrahydrofuran), although this compound is reported to have a somewhat higher barrier to pseudorotation.

Computational analysis, often combined with experimental techniques like NMR spectroscopy and X-ray crystallography, helps in understanding the preferred conformations and the factors influencing them, such as steric effects and the anomeric effect. For instance, studies on substituted 1,3-dioxolanes have utilized computational methods to determine the relative stability of different conformers and the barriers to conformational interconversion.

Modeling of Solvent Effects and Intermolecular Interactions

The interaction of this compound with solvents and other molecules significantly influences its chemical behavior and physical properties. Computational methods are valuable tools for modeling these interactions.

Molecular dynamics simulations have been employed to study liquid this compound and its interactions with other molecules. These simulations can help understand properties like dielectric constant and how the local environment affects molecular behavior. For example, simulations have shown that the simulated reaction field in liquid this compound, arising from the orientation polarization of solvent molecules, is comparable in magnitude to that in other polar organic solvents. This field is primarily due to the local dipoles of the solvent molecules in the immediate vicinity of a probe molecule.

DFT calculations are also used to investigate solvent effects on molecular properties and interactions. These calculations can correlate theoretical predictions, such as dipole moments and molecular polarizabilities, with experimental findings related to the behavior of this compound derivatives in different media, such as liquid crystals. Modeling solvent effects is crucial for accurately predicting reaction outcomes and understanding phenomena like solvatochromic shifts.

Computational studies can also explore specific intermolecular interactions, such as hydrogen bonding, between this compound or its derivatives and solvent molecules like water. These studies can provide insights into how such interactions affect molecular geometry and vibrational frequencies.

Simulation of Protolysis Reactions

Protolysis (protonation and deprotonation) reactions are fundamental in the chemistry of acetals like this compound, as they are often involved in their formation and hydrolysis. Computational methods, particularly density-functional-theory-based molecular dynamics (DFT-MD), are powerful techniques for simulating these reactions at the molecular level.

DFT-MD studies have been conducted to investigate the protonation reactions of cyclic acetals, including this compound. These simulations allow researchers to follow the dynamics of the reaction, observing variations in molecular conformations and changes in chemical bonding as a proton is transferred. Such simulations provide detailed mechanistic insights into acid-catalyzed reactions involving this compound, which are relevant in various chemical processes.

By simulating the protolysis process, computational methods can help elucidate the reaction pathways, identify intermediates and transition states, and understand the factors that influence the reaction kinetics and thermodynamics in different environments.

Reactivity, Reaction Mechanisms, and Degradation Pathways of 1,3 Dioxolane

Mechanistic Insights into 1,3-Dioxolane Reactivity

The reactivity of this compound is largely dictated by the lability of the C-H bonds, particularly those adjacent to the oxygen atoms, and the susceptibility of the cyclic acetal (B89532) structure to ring-opening reactions under various conditions.

Hydrogen Atom Abstraction Reactions

Hydrogen atom abstraction is a primary initial step in many reactions involving this compound, particularly in radical-initiated processes like atmospheric oxidation and combustion. Radicals such as hydroxyl (OH) and chlorine (Cl) atoms readily abstract hydrogen atoms from this compound.

Studies have investigated the kinetics and mechanisms of these abstraction reactions. For instance, the gas-phase reaction of OH radicals with this compound has been studied across a temperature range of 250–550 K. The reaction proceeds via OH radical attack, yielding different alkyl radicals depending on the site of abstraction. Theoretical calculations for the OH-initiated hydrogen abstraction from this compound suggest an indirect pathway involving the formation of pre- and post-reaction complexes.

In the context of radical chain mechanisms, hydrogen atom transfer from this compound to other radical species, such as α-malonyl radicals, has been observed and corroborated by experimental and computational studies. This highlights the role of this compound as a hydrogen atom donor in certain reaction systems.

Kinetic studies provide quantitative data on the rates of these abstraction reactions. For example, relative rate techniques have been used to determine the rate coefficients for the reactions of OH and Cl radicals with this compound in synthetic air.

Here is a summary of rate coefficients for reactions with OH and Cl radicals:

Radical SpeciesTemperature (K)Pressure (bar)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
OH3001(1.04 ± 0.16) × 10⁻¹¹
OH298 ± 2-(1.27 ± 0.03) × 10⁻¹¹
OH2961(9.66 ± 0.78) × 10⁻¹² (vs n-butane)
OH2961(1.12 ± 0.06) × 10⁻¹¹ (vs cyclohexane)
OH250–550400 Torr (Ar)(8.2 ± 1.3) × 10⁻¹² (temperature-independent)
Cl3001(1.6 ± 0.3) × 10⁻¹⁰
Cl--(1.64 ± 0.60) × 10⁻¹⁰

These values indicate that this compound reacts relatively quickly with both OH and Cl radicals in the gas phase, contributing to its atmospheric degradation.

Ring-Opening and Subsequent Decomposition Pathways

The cyclic acetal structure of this compound is susceptible to ring-opening reactions, which are key steps in its decomposition and polymerization pathways. Acid-catalyzed hydrolysis is a classic example of ring-opening, leading to the formation of ethylene (B1197577) glycol and formaldehyde (B43269).

In radical-initiated oxidation, following hydrogen atom abstraction and the formation of peroxy radicals, alkoxy radicals are produced. These alkoxy radicals can undergo C-C or C-O bond scission, leading to ring-opening and the formation of smaller fragments. The preference for C-C bond scission in certain alkoxy radicals derived from this compound can be attributed to relatively low C-C bond strengths.

Ring-opening reactions are also crucial in the polymerization of this compound, which typically proceeds via a cationic mechanism. In this process, the ring is opened to form linear polymer chains. The ring-opening step can be initiated by species like PF₅, which interacts with the oxygen atom of this compound, activating the C-O bond for nucleophilic attack by other this compound molecules.

Studies on the thermal decomposition of substituted 1,3-dioxolanes have also indicated ring-opening as a key step, often proceeding through concerted or stepwise mechanisms involving cyclic transition states.

Unimolecular Decomposition Reactions

Unimolecular decomposition reactions, where a single molecule breaks down, play a role in the thermal degradation of this compound, particularly at high temperatures. Recent investigations suggest that unimolecular decomposition through hydrogen atom migration within the ring can govern the thermal decomposition of this compound.

Studies on substituted 1,3-dioxolanes, such as 2-methyl-1,3-dioxolane, have identified important unimolecular reaction channels at high temperatures, including those leading to the formation of acetaldehyde (B116499) and radical species. The dominance of specific channels can be temperature-dependent.

Experimental and theoretical studies on the pyrolysis of this compound have determined kinetic parameters for its thermal decomposition. For example, the temperature dependence of the rate constant for this compound pyrolysis in steam at atmospheric pressure has been reported.

Oxocarbenium Ion Intermediates and their Reactivity

Oxocarbenium ions are significant intermediates in the reactions of acetals and ketals, including this compound, particularly under acidic conditions. These positively charged species are formed by the cleavage of a C-O bond adjacent to the carbon bearing the two oxygen atoms.

In the acid-catalyzed hydrolysis and hydrogenolysis of 1,3-dioxolanes, the formation of an oxocarbenium ion is often considered the rate-determining step. The relative ease of oxocarbenium ion formation influences the reaction rate. The stability of these intermediates can be affected by substituents on the ring.

Oxocarbenium ions are also implicated in the synthesis of this compound derivatives and related cyclic acetals through intramolecular rearrangements or reactions involving epoxides and carbonyl compounds. Lewis acid activation of acetals can generate oxocarbenium ions that initiate subsequent ring-opening or cyclization events.

In the context of polymerization, the cationic ring-opening polymerization of this compound involves active species that can be viewed as having oxocarbenium ion character.

Protolysis Dynamics

Protolysis, the transfer of a proton, is a fundamental process in the acid-catalyzed reactions of this compound, such as hydrolysis and polymerization initiation. The dynamics of proton transfer and the subsequent events leading to ring-opening are crucial for understanding these reactions.

Density functional theory (DFT)-based molecular dynamics studies have been employed to investigate the protolysis of cyclic acetals like this compound, providing insights into the molecular-level processes involved. These studies can illuminate how protonation affects the stability and reactivity of the this compound ring, leading to bond cleavage and ring opening.

Oxidation and Combustion Chemistry of this compound

The oxidation and combustion chemistry of this compound are important areas of study, particularly due to its potential as a bio-hybrid fuel component. Its combustion behavior differs in some aspects from other fuels.

The atmospheric oxidation of this compound is primarily initiated by reaction with OH radicals, leading to the formation of peroxy radicals and subsequently alkoxy radicals. Stable products observed in the OH and Cl initiated oxidation include formic acid, ethylene carbonate, and 1,2-ethanediol (B42446) monoformate.

In combustion, this compound undergoes complex reaction pathways involving radical chain reactions and unimolecular decomposition. Studies using shock tubes and rapid compression machines have investigated the ignition delay times of this compound/oxygen/inert mixtures under various conditions. Speciation measurements in jet-stirred reactors provide information on the stable intermediates formed during oxidation.

Kinetic models are developed to simulate and understand the combustion chemistry of this compound. These models incorporate elementary reactions, including hydrogen atom abstraction, radical decomposition, and ring-opening processes. The reaction pathways are influenced by temperature and pressure.

Research indicates that the combustion chemistry and pollutant formation from this compound can differ significantly from structurally similar compounds like 1,3-dioxane (B1201747). For instance, this compound addition to ethylene has been shown to increase the formation of polycyclic aromatic hydrocarbons and soot at high temperatures. The bond dissociation energies within the this compound structure play a role in determining the favored reaction pathways during combustion.

The ring-opening β-scission reactions of dioxolane hydroperoxy species are found to be dominant pathways following the oxidation of 1,3-dioxolanyl radicals. The presence of heterocyclic oxygen atoms weakens C-O bonds, leading to lower barrier heights for ring-opening reactions compared to acyclic ethers.

Low-Temperature Oxidation Mechanisms

At low temperatures, the oxidation of this compound involves specific reaction pathways. Research indicates that the ring-opening β-scission reactions of dioxolane hydroperoxy species are the most dominant pathways following the oxidation of 1,3-dioxolanyl radicals. The heterocyclic oxygen atoms contribute to weakening the C-O bonds, leading to lower barrier heights for these ring-opening reactions. Compared to cyclic molecules without oxygen in the ring, such as cyclohexane, this compound exhibits weaker C-H bonds for the carbon situated between the two oxygen atoms. This structural feature facilitates faster internal H-atom migration from ROO to QOOH radicals.

High-Temperature Reaction Kinetics

Studies on the high-temperature reaction kinetics of this compound have involved experiments in shock tubes and rapid compression machines at elevated pressures and temperatures. These experiments measure ignition delay times and analyze stable intermediate species. Unimolecular decomposition through H-atom migration within the ring has been identified as governing thermal decomposition. At temperatures above 1500 K, the radical-forming channel becomes dominant, accounting for a significant percentage of the reaction at even higher temperatures.

Comparisons with acyclic ethers like dimethoxymethane (B151124) show that this compound can have a higher laminar flame speed, potentially due to the formation of species like C₂H₄, C₂H₂, and H atoms. However, its ignition delay times can be longer than dimethoxymethane below 1000 K but shorter above 1000 K under similar dilution levels. The reaction ȮCHO = CO₂ + H is considered critical for accurate prediction of this compound oxidation, particularly influencing model predictions under low-pressure conditions.

Influence of Heterocyclic Oxygen Atoms and Ring Strain on Oxidation

The presence of heterocyclic oxygen atoms and the five-membered ring strain significantly influence the oxidation pathways of this compound. The oxygen atoms weaken the C-O bonds, reducing the energy barriers for ring-opening reactions. Ring strain, on the other hand, increases the barriers for isomerization reactions of peroxy radicals when compared to chain structures like diethyl ether (DEE). This interplay between bond weakening by oxygen and increased isomerization barriers due to ring strain shapes the low-temperature oxidation chemistry of this compound.

Detailed Kinetic Modeling and Sensitivity Analysis

Detailed kinetic models have been developed to accurately predict the oxidation behavior of this compound across various conditions. These models are validated against experimental data from sources such as shock tubes, rapid compression machines, and jet-stirred reactors. Theoretical calculations, including ab-initio methods, are used to determine reaction rate coefficients and thermochemical data for these models.

Sensitivity analysis is a key tool used to identify the most important reaction pathways influencing the oxidation process. For this compound, this analysis has revealed that ring-opening β-scission reactions of hydroperoxy species are particularly dominant in the low-temperature oxidation regime. Updates to kinetic models often involve incorporating quantum chemical calculations for H-atom abstraction, ring-opening reactions, and the subsequent decomposition of linear intermediates, which are crucial even at high temperatures.

Environmental Degradation and Fate

The environmental fate of this compound is determined by its degradation processes in the atmosphere, water, and soil.

Atmospheric Photooxidation by Hydroxyl Radicals

In the atmosphere, this compound is primarily degraded by photooxidation initiated by hydroxyl (OH) radicals. This reaction leads to the formation of various products. Studies using techniques like pulsed laser photolysis-laser induced fluorescence have determined the rate coefficients for the reaction between OH radicals and this compound over a range of temperatures. At 298 K, the rate coefficient for this reaction has been reported.

Atmospheric oxidation in the presence of NOx can yield products such as ethylene carbonate and methylene (B1212753) glycol diformate. Molar yields of these products have been quantified for OH radical-initiated oxidation. The product distribution is explained by initial OH attack on the methylene groups of this compound, followed by reactions of the resulting alkyl and alkoxy radicals.

Biodegradation Processes in Aqueous and Soil Environments

While specific biodegradation data for this compound is scarce in the provided text, related cyclic ethers like 1,4-dioxane (B91453) are known to biodegrade slowly in water and soils and are considered recalcitrant. However, microbial biodegradation of 1,4-dioxane can be enhanced under aerobic conditions and in the root zone of plants (rhizodegradation). The degradation of other organic compounds in redox transition zones might also facilitate 1,4-dioxane biodegradation. Further research would be needed to definitively characterize the biodegradation pathways and rates of this compound in these environments.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound12586
Cyclohexane8446
Diethyl ether (DEE)3283
Dimethoxymethane8030
Ethylene carbonate7399
Methylene glycol diformate82132
1,4-Dioxane31274
Formaldehyde1167
Ethylene glycol174
2-methyl-1,3-dioxolane7871
Cyclopentane9241
Tetrahydrofuran (B95107)8028

Data Tables

Based on the search results, here is a data table summarizing some kinetic parameters for the reaction of OH radicals with this compound.

ReactionTemperature Range (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)NotesSource
OH + this compound243–372(6.70 ± 0.86) × 10⁻¹² exp[(154 ± 36)/T]Arrhenius expression
OH + this compound298(11.1 ± 0.9) × 10⁻¹²Calculated from Arrhenius expression
OH + this compound250–550(8.2 ± 1.3) × 10⁻¹²Bimolecular rate coefficient, no temp dependence observed within errors
OH + this compound295(8.8 ± 0.9) × 10⁻¹²Absolute rate pulse radiolysis
OH + this compound300(1.04 ± 0.16) × 10⁻¹¹Relative rate technique

Note: The rate coefficients from different studies may vary slightly due to experimental techniques and conditions.

Hydrolysis in Various Environmental Conditions

This compound is a cyclic acetal that is expected to exhibit varying degrees of stability depending on the environmental conditions, particularly pH. Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis in the presence of acids.

Hydrolysis is not anticipated to be a significant environmental fate process for this compound due to the absence of functional groups that readily hydrolyze under typical environmental conditions.

Acidic Conditions

Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis. This reaction involves the protonation of an oxygen atom, followed by ring opening and subsequent steps leading to the cleavage of the cyclic acetal structure. The products of the complete hydrolysis of this compound are ethylene glycol and formaldehyde.

Research indicates that cyclic acetals, including this compound derivatives, are susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis is dependent on the acid concentration. For example, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be achieved in water with an acid catalyst. Studies on substituted 1,3-dioxolanes have shown that hydrolysis occurs under low pH conditions.

The mechanism typically involves the rapid reversal of the ring-opening step, with the rate-determining step changing with increasing buffer concentration in some cases. At higher pH values (e.g., above pH 7.5), attack of hydroxide (B78521) ions on the carbonium ion intermediate can occur in the hydrolysis of dioxolanes, with the rate-determining step shifting to ring opening near pH 8.

Data on the hydrolysis of a related compound, this compound-4-methanol, 2-methyl-2-(2-methylpropyl)-, shows a half-life of 17.45 hours at pH 4 and 20 °C. This suggests that while hydrolysis can occur under acidic conditions, the rate is dependent on the specific structure and pH.

Neutral Conditions

Under neutral environmental conditions, this compound is expected to be relatively stable. Hydrolysis is not considered an important environmental fate process because the compound lacks functional groups that readily undergo hydrolysis in neutral water. Available data for similar compounds suggest that neutral hydrolysis rates are generally very slow.

Basic Conditions

Similar to neutral conditions, this compound is generally stable under basic conditions. While some studies on related compounds or polymers containing dioxolane units mention base-catalyzed degradation or hydrolysis under specific, often forcing, conditions, the hydrolysis of monomeric this compound in typical environmental basic conditions is not expected to be a significant degradation pathway. For instance, a study on the base-catalyzed hydrolysis of certain hemiesters in aqueous dioxane showed the reaction following second-order kinetics, but this involved different functional groups and conditions than simple this compound hydrolysis in the environment.

Summary of Hydrolysis Behavior

Based on available information, the hydrolysis of this compound is primarily significant under acidic conditions. Under neutral and basic conditions relevant to the environment, hydrolysis is not expected to be a major degradation route. Other processes, such as volatilization, may be more important environmental fate processes for this compound.

ConditionExpected Hydrolysis RateKey FactorsProducts (under complete hydrolysis)
AcidicSignificantpH, Acid Concentration, TemperatureEthylene Glycol, Formaldehyde
NeutralVery Slow/NegligibleAbsence of readily hydrolyzable functional groups-
BasicVery Slow/NegligibleStability of acetal ring-

Derivatives of 1,3 Dioxolane: Synthesis, Properties, and Emerging Applications

Synthesis of Substituted 1,3-Dioxolane Derivatives

The synthesis of substituted this compound derivatives typically involves the acetalization or ketalization of aldehydes or ketones with 1,2-diols (ethylene glycol or its derivatives) under acidic conditions. Various catalysts, including Brønsted and Lewis acids, have been employed to facilitate this reaction, often with methods to remove water to drive the equilibrium towards product formation. Microwave-assisted synthesis has also been explored as an efficient route to obtain 2-dichloromethyl-1,3-dioxolane derivatives.

Mono- and Multi-Functionalized 1,3-Dioxolanes

The synthesis of mono- and multi-functionalized 1,3-dioxolanes involves introducing various substituents onto the dioxolane ring. This can be achieved through the reaction of appropriately substituted carbonyl compounds or 1,2-diols. For instance, the condensation of ethylene (B1197577) glycol with formaldehyde (B43269) in the presence of an acid catalyst yields the parent this compound, while using substituted aldehydes or ketones leads to substituted derivatives.

Research has demonstrated the synthesis of this compound derivatives with diverse functionalities, including phenyl, piperidyl, aminomethyl, and chloromethyl groups. These substituents impart distinct chemical and physical properties to the resulting dioxolanes, influencing their reactivity and potential applications. For example, 2-benzyl-1,3-dioxolane, featuring a benzyl (B1604629) group at the 2-position, is used as an intermediate in the production of pharmaceuticals and fine chemicals. 2-(Aminomethyl)-1,3-dioxolane (B1278617), with an aminomethyl substituent, serves as a building block in organic synthesis and has been investigated for its potential as a biochemical probe.

Multi-functionalized 1,3-dioxolanes can be synthesized through more complex routes. An iterative methodology using formyl-protected this compound-end-functionalized polymer anions has been developed for the synthesis of multiarmed and multicomponent star polymers. This approach allows for the introduction of multiple polymer arms with different functionalities onto a core structure, where the this compound moiety serves as a protecting group for the formyl group.

Another example involves the synthesis of phosphoryl-substituted this compound derivatives, which can be achieved through reactions like the base-catalyzed nucleophilic addition/intramolecular O-Michael addition of diethyl ethynylphosphonate with trifluoromethylketones. Spiro-1,3-dioxolane oxindoles with phosphoryl substituents have also been synthesized from the reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates. These multi-functionalized compounds are of interest due to the potential synergistic effects of the incorporated groups on biological activity.

Chiral this compound Synthesis and Stereoselective Preparation

The synthesis of chiral this compound derivatives and their stereoselective preparation is a significant area of research, particularly for applications in pharmaceuticals where stereochemistry is crucial for biological activity. Chiral dioxolanes can be synthesized from chiral diols or carbonyl compounds, or through asymmetric synthesis methodologies.

One approach involves the acetalization of aldehydes or ketones with chiral 1,2-diols. For instance, new chiral 1,3-dioxolanes have been synthesized by the reaction of salicylaldehyde (B1680747) with commercially available chiral diols using an acid catalyst. The yields of these reactions can be influenced by the steric hindrance of the diols used.

Stereoselective formation of substituted 1,3-dioxolanes can also be achieved through reactions involving stereospecific intermediates. A three-component assembly during the oxidation of alkenes with hypervalent iodine(III) has been shown to yield substituted dioxolanes stereoselectively. This process involves the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate and its subsequent stereoselective trapping with a nucleophile like a silyl (B83357) enol ether.

Asymmetric catalysis is another powerful tool for the stereoselective synthesis of chiral 1,3-dioxolanes. Chiral Brønsted acids have been explored for catalyzing acetalization/Michael cascade reactions to synthesize 1,3-dioxolanes with modest enantioselectivity. Chiral metal complexes, such as a chiral binaphthyldiimine-Ni(II) complex, have been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes, providing cis-1,3-dioxolanes with high diastereo- and enantioselectivities.

Radical additions using chiral 1,3-dioxolanones derived from lactic and malic acid have also been investigated for stereoselective synthesis. These reactions can proceed with high asymmetric stereocontrol, leading to specific diastereoisomers.

Ketene (B1206846) Acetals derived from this compound

Ketene acetals derived from this compound, specifically 2-alkylidene-1,3-dioxolanes, are highly reactive intermediates in organic synthesis. These compounds feature an exocyclic double bond at the 2-position of the this compound ring.

Synthesis of 2-methylene-1,3-dioxolanes can be achieved by the dehydrohalogenation of corresponding halogenated cyclic acetals using a strong base like potassium tert-butoxide. This method can provide access to ketene acetals that may be difficult to prepare by other means. However, the purity of the resulting ketene acetals can impact their stability, as purer compounds may polymerize more readily.

Another approach involves the isomerization of unsaturated aldehyde acetals with a double bond in the α, β, or γ position of the acetal (B89532) group, often catalyzed by transition metal complexes or initiated by light. For example, 2-vinyl- Current time information in Bangalore, IN.-dioxolane can be photoisomerized to methylketene (B14734522) ethylene ketal.

Ketene acetals derived from this compound are valuable in various reactions, including cycloaddition reactions with carbonyl compounds to form oxetanes.

Advanced Applications of this compound Derivatives

This compound derivatives find advanced applications in diverse scientific fields, leveraging their unique structural properties and the ability to introduce various functionalities onto the core ring. Beyond their use as protecting groups for carbonyl compounds in synthesis, they are explored in material science, and particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry and Pharmacology

The this compound ring is a prevalent motif in numerous pharmacologically active molecules, contributing significantly to their biological activity. This has led to extensive research into the synthesis and evaluation of this compound derivatives for potential therapeutic applications.

Research findings indicate that this compound derivatives can exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that certain substituted 1,3-dioxolanes can inhibit the growth of bacteria like E. coli and Staphylococcus. Novel chiral and racemic 1,3-dioxolanes have demonstrated excellent antibacterial and antifungal activities.

Furthermore, this compound derivatives have been investigated for their potential effects on the central nervous system, including antipsychotic, antidepressant, and anti-anxiety effects. Some derivatives may interact with neurotransmitter systems. Compounds featuring the this compound core have also shown promise as modulators to overcome multidrug resistance (MDR) in cancer cells. For example, certain 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have demonstrated MDR reversal activity in human Caco-2 cells.

Specific examples of pharmacologically active compounds containing the this compound scaffold include the antifungal molecules ketoconazole (B1673606) and itraconazole, as well as certain antiviral and anticancer agents.

This compound derivatives are valuable building blocks in the synthesis of complex pharmaceutical molecules. Their stable cyclic acetal structure can protect carbonyl functionalities during multi-step synthesis, allowing for selective reactions at other parts of the molecule. The ability to introduce various substituents onto the dioxolane ring provides synthetic chemists with versatile intermediates for constructing diverse molecular architectures.

For instance, 2-bromomethyl-1,3-dioxolane (B1266232) (BMD) is a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for creating complex structures where precision is essential. 2-(Aminomethyl)-1,3-dioxolane serves as a versatile intermediate in pharmaceutical research and drug development.

The incorporation of the this compound moiety into drug candidates can influence their lipophilicity, metabolic stability, and interaction with biological targets. This makes this compound derivatives attractive scaffolds for drug design and optimization. Research continues to explore the synthesis of novel this compound-containing compounds with improved pharmacological profiles.

Modulators of Biological Targets (e.g., P-glycoprotein)

Multidrug resistance (MDR) poses a significant challenge in chemotherapy, often attributed to the overexpression of P-glycoprotein (P-gp), an efflux pump that reduces intracellular drug concentrations. Research has explored this compound and 1,3-dioxane (B1201747) derivatives as potential modulators to overcome P-gp-mediated MDR. Studies have synthesized novel 2,2-diphenyl-1,3-dioxolane and 4,5-diphenyl-1,3-dioxolane derivatives and evaluated their ability to reverse tumor cell MDR in vitro using human Caco-2 cells. Some of these new structures have demonstrated better effects in reversing MDR at low concentrations compared to established modulators like trifluoperazine. The relationship between increased adriamycin (ADR) accumulation and the fold reversal induced by these compounds, along with their lack of effect on sensitive cell lines, suggests their primary mechanism is inhibiting P-gp catalyzed efflux of cytotoxic agents.

Potential as Anticancer Agents

The potential of this compound derivatives as anticancer agents has been investigated. Novel series of compounds, such as this compound conjugated with coumarin-pyrazoline derivatives, have been synthesized and bio-assayed for their cytotoxic effects against cancer cell lines, including MCF-7 (breast adenocarcinoma) and SKG (esophageal cancer). The results indicated that compounds containing the this compound ring often exhibited lower IC50 values (higher cytotoxic activity) compared to analogous compounds without the dioxolane ring, suggesting the importance of this moiety for cytotoxic activity. For instance, in the SKG esophageal cancer cell line, this compound ring-conjugated compounds Va, Vc, and Ve showed lower IC50 values than their non-conjugated counterparts. This effect may be attributed to mechanisms such as the inhibition of tubulin polymerization and telomerase enzyme inhibitory activity. Additionally, carbazole (B46965) derivatives synthesized using 2-(bromomethyl)-1,3-dioxolane as a building block have demonstrated in vitro cytotoxic activity against cancer cell lines like 7901 (gastric adenocarcinoma) and A875 (human melanoma), with compound 14a showing promising inhibitory activities.

Antibacterial and Antifungal Activities

This compound derivatives have shown significant antibacterial and antifungal activities. Studies have focused on synthesizing new chiral and racemic 1,3-dioxolanes and evaluating their efficacy against various pathogenic microorganisms. These include antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa, and antifungal activity against Candida albicans.

Specific derivatives have demonstrated notable activity. For example, in one study, all tested compounds, except compound 1, showed excellent antifungal activity against C. albicans. Most compounds also exhibited significant antibacterial activity against S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa. Some members, like compounds 4, 6, and 8, displayed excellent antibacterial activity against P. aeruginosa. Against S. aureus, most new compounds, except compound 7, possessed excellent activity with Minimum Inhibitory Concentration (MIC) values ranging between 625–1250 µg/mL. Two specific this compound derivatives were found to be active against both planktonic cells and biofilms of E. faecalis and S. epidermidis, with MIC values of 9.76-39.06 mg/L and Minimum Biofilm Eradication Concentration (MBEC) values of 2000-5000 mg/L. These compounds also significantly inhibited biofilm formation at 24 hours.

Table 1: Selected Antibacterial and Antifungal Activities of this compound Derivatives (MIC values in µg/mL)

CompoundS. aureusS. epidermidisE. faecalisP. aeruginosaC. albicans
212501250--Significant
31250---Significant
4312.5625625ExcellentSignificant
56251250--Significant
6625625-ExcellentSignificant
81250625-ExcellentSignificant

Note: Data compiled from reference . '-' indicates no activity reported at the tested concentrations.

Central Nervous System (CNS) Activity

Research has indicated that this compound derivatives can exhibit activity within the central nervous system. Some this compound-based 2-heteroaryl-phenoxyethylamines have been synthesized and evaluated as 5-HT1A receptor agonists, targeting CNS disorders and neuropathic pain. The most promising compound from this series, a pyridin-4-yl derivative, demonstrated potent and selective 5-HT1A receptor agonism in binding and functional experiments. This compound was also shown to permeate the blood-brain barrier in vitro via passive diffusion and exhibited promising neuroprotective activity. Furthermore, isatin (B1672199) derivatives containing a this compound fragment have been reported to possess psychotropic, anticonvulsant, anxiolytic, and sedative-hypnotic activities.

Materials Science and Polymerization Additives

This compound and its derivatives play a role in materials science, particularly in the field of polymer chemistry, both as monomers and additives.

Tunable Degradability in Polymers

Introducing degradability into synthetic polymers, particularly vinyl polymers which are typically resistant to degradation, is an important area of research. Radical ring-opening polymerization (RROP) of cyclic ketene acetals (CKAs), including 2-methylene-1,3-dioxolane (B1600948) derivatives, is considered a promising approach to achieve this. Copolymerization of vinyl monomers with CKAs allows for the incorporation of ester groups into the polymer backbone, which are susceptible to hydrolysis, thereby enabling degradation.

Studies have shown that the hydrolytic degradation rate of these copolymers can be tuned by varying the amount of the CKA derivative incorporated during polymerization. For example, copolymers of methyl methacrylate (B99206) (MMA) and 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a CKA derived from this compound, showed predictable molar mass reductions upon hydrolysis, ranging from 25% to 95%, depending on the initial amount of MPDL in the monomer feed. This ability to control the degradation rate is valuable for applications requiring tailored material lifetimes, such as in biomedical devices or packaging.

Controlled Radical Ring-Opening Polymerization

The development of controlled polymerization techniques has enabled the synthesis of polymers with well-defined structures and properties. CKAs derived from this compound have been successfully employed in controlled radical polymerization methods, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP). These techniques allow for better control over chain length, molecular weight distribution (low polydispersity), and copolymer composition compared to conventional free radical polymerization.

For instance, MPDL has been used as a controlling comonomer in the NMP of MMA, yielding well-defined, degradable copolymers with relatively low dispersities (Đ = 1.3–1.4) when sufficient MPDL was used. The incorporation of the styrene-like ring-opened structure of MPDL into the polymethacrylate (B1205211) backbone contributes to the control during NMP while simultaneously introducing degradable ester linkages. While initial attempts at controlled polymerization of CKAs are promising, ongoing research aims to further optimize these methods for the synthesis of high molecular weight polyesters with precise control over chain characteristics.

Fuel and Lubricant Applications

This compound derivatives have garnered attention as potential components in fuels and lubricants, driven by their favorable combustion properties and ability to enhance performance characteristics.

Bio-hybrid Fuels and Fuel Additives

Bio-hybrid fuels represent a promising avenue for achieving carbon-neutral and low-emission transportation. This compound and its derivatives are being explored in this context due to their potential for production from biobased feedstocks. For instance, dioxolanes can be generated from renewable sources like 2,3-butanediol (B46004) or glycerol (B35011) . These bio-derived dioxolanes can be used directly as fuels or blended with conventional petroleum-based or other renewable fuels .

Research indicates that dioxolane-based fuels can offer exceptional octane (B31449) numbers, lower water solubility, and higher flashpoints compared to oxygenates like ethanol (B145695) and butanol . When blended with diesel fuel, dioxolanes can significantly reduce particle emissions, including carcinogenic polyaromatic hydrocarbons . The synthesis of these derivatives often utilizes readily available heterogeneous catalysts, facilitating simple separation and catalyst recycling .

Examples of this compound derivatives investigated as fuel additives include those derived from the reaction of glycerol with aldehydes like n-butyraldehyde and iso-butyraldehyde, yielding compounds such as 2-propyl-5-hydroxymethyl-1,3-dioxolane and 2-isopropyl-5-hydroxymethyl-1,3-dioxolane . Cyclic acetals with a this compound structure are also recommended for blending with diesel fuel due to their hydrophobic nature, contributing to higher cetane numbers, increased density, lower viscosity, reduced freezing points, and decreased soot formation .

Comparative studies on the combustion chemistry of cyclic acetals like this compound and 1,3-dioxane highlight differences in their reactivity and pollutant formation profiles, which are attributed to variations in their molecular structures and bond dissociation energies . While 1,3-dioxane showed higher reactivity at lower temperatures, this compound addition to ethylene increased polycyclic aromatic hydrocarbons and soot formation at high temperatures in specific combustion environments .

Anti-Seizing Additives for Lubricating Oils

The demanding conditions within gearboxes and other mechanical systems necessitate lubricating oils with effective anti-seizing properties to prevent part destruction. Certain this compound derivatives have demonstrated potential as anti-seizing additives.

Studies have explored the synthesis and evaluation of novel this compound derivatives as anti-seizing agents for lubricating oils . For example, bis(2,2-dialkyl-1,3-dioxolan-4-yl-methylene)mono-, di-, and trisulfides, synthesized from 2,2-dialkyl-4-chloromethyl-1,3-dioxolanes (which can be derived from glycerol), have shown high anti-seize properties when tested as 5% concentrations in gear oil . The synthesis of these sulfur-containing dioxolane derivatives often involves the reaction of chloromethyl-substituted dioxolanes with sodium sulfides or trithiocarbonate (B1256668) .

Research indicates that the structure of the dioxolane derivative influences its anti-seize performance. For instance, replacing one of the this compound fragments in a disulfide with allyl or benzyl radicals can improve anti-seize properties, potentially due to enhanced adsorption on metal surfaces . The thermal stability of these compounds can also play a role, with lower thermal stability sometimes correlating with higher anti-seize properties .

This compound-4-methanol compounds, optionally substituted with low alkyl or alkenyl groups, have also been investigated as antiwear additives for lubricating oil compositions, including crankcase engine oils and functional fluids like transmission and hydraulic fluids . These additives aim to reduce or eliminate the need for traditional antiwear additives containing sulfur, phosphorus, or metal species .

Protecting Group Chemistry in Organic Synthesis

1,3-Dioxolanes are widely utilized in organic synthesis as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols . This application is crucial in multi-step synthesis where certain functional groups need to be temporarily masked to prevent unwanted reactions while transformations are carried out elsewhere in the molecule .

The formation of 1,3-dioxolanes from carbonyl compounds and ethylene glycol is typically catalyzed by Brønsted or Lewis acids . This reaction creates a stable cyclic acetal or ketal that is resistant to a range of reaction conditions, including reduction . Once the necessary transformations are complete, the carbonyl group can be regenerated by deprotection of the this compound under acidic conditions, often in the presence of water .

Various catalysts and methods have been developed for both the formation and deprotection of this compound protecting groups, aiming for efficiency, selectivity, and milder conditions . For example, tetrabutylammonium (B224687) tribromide has been used as a catalyst for the acetalation of aldehydes in the presence of ketones, demonstrating chemoselectivity . Zirconium tetrachloride (ZrCl4) has been shown to be an efficient catalyst for both the protection of diols as acetonides (a type of dioxolane derivative) and the deprotection of 1,3-dioxolanes . Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water has also been reported for the rapid deprotection of acetals and ketals .

Beyond carbonyl protection, substituted 1,3-dioxolanes have been developed as protecting groups for other functionalities. For instance, 4,5-bis(ethoxycarbonyl)- dioxolan-2-yl has been reported as a new orthoester-type protecting group for the 2'-hydroxyl function in the chemical synthesis of RNA .

Novel Green Solvents and Reaction Media (e.g., 1,3-dioxolan-4-ones)

The increasing emphasis on sustainable chemistry has driven the search for environmentally benign solvents and reaction media. This compound compounds, particularly 1,3-dioxolan-4-ones, are emerging as promising candidates in this area .

1,3-Dioxolan-4-ones, which are cyclic ketals derived from α-hydroxy carboxylic acids and aldehydes or ketones, possess useful solvent properties and can be prepared from green precursors like lactic acid and formaldehyde . A specific example is 5-methyl-1,3-dioxolan-4-one (B14709095), easily synthesized from lactic acid and formaldehyde .

These cyclic ester-ketals are polar aprotic solvents, a class valuable for promoting reactions involving ionic intermediates or polar bond cleavage . They offer an alternative to conventional polar aprotic solvents like DMF, NMP, and DMSO, which face increasing scrutiny due to environmental concerns . 5-methyl-1,3-dioxolan-4-one, for instance, has been shown to have solvent parameters similar to γ-valerolactone (GVL), another established bio-based green solvent .

1,3-Dioxolan-4-ones are stable under neutral or basic conditions and can even tolerate mildly acidic environments . Their synthesis from readily available bio-based materials aligns with the principles of green chemistry . The ability to synthesize a family of these solvents from various α-hydroxy carboxylic acids and carbonyl compounds allows for tuning their properties for specific reaction needs .

Beyond 1,3-dioxolan-4-ones, this compound itself has been explored as a green solvent in specific applications, such as the recovery of biodegradable polymers . It is noted for being non-carcinogenic, less toxic compared to some traditional solvents, water-miscible, and capable of dissolving polar polymers .

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 1,3-dioxolane often involve the reaction of formaldehyde (B43269) or its equivalents with ethylene (B1197577) glycol, typically catalyzed by acids. While effective, there is a growing need for more sustainable and environmentally friendly approaches. Future research is focused on developing novel synthetic routes that utilize renewable feedstocks, minimize waste generation, and employ milder reaction conditions.

One promising avenue is the valorization of biomass-derived products. For instance, this compound can potentially be produced from formaldehyde and ethylene glycol, both of which can be obtained from biomass. Research is also exploring catalytic pathways to synthesize dioxolane from CO₂ and ethylene glycol.

Furthermore, investigations into atom-economical and green synthesis methods are ongoing. An example includes the cycloaddition reactions of epichlorohydrin (B41342) with ketones to produce chloromethyl-1,3-dioxolanes, important pharmaceutical intermediates. Studies have explored the use of supported heteropolyacids as catalysts for such reactions, demonstrating high atom economy and catalyst reusability.

Developing cost-effective and stereoselective processes for synthesizing enantiomerically pure dioxolane nucleosides from inexpensive precursors remains a challenge, with ongoing efforts to find efficient synthetic routes.

Elucidation of Complex Reaction Mechanisms under Varied Conditions

A deeper understanding of the reaction mechanisms involving this compound under diverse conditions is crucial for optimizing its synthesis and exploring new reactivity. While some reaction mechanisms, such as its polymerization initiated by various catalysts, have been studied, complex pathways and the influence of varied reaction environments still require further elucidation.

Research utilizing computational methods, such as density-functional-theory-based molecular dynamics, is contributing to understanding the elementary processes and reaction mechanisms, including the protonation of this compound. Studies on the mechanism of this compound formation from the BF₃-catalyzed reaction of epoxides with carbonyl compounds using isotopic labeling have provided insights into the reaction pathway.

Investigating the mechanisms of ring-opening polymerization of this compound initiated by different species, such as electrolyte salts in battery applications, is an active area of research. Understanding these mechanisms is vital for controlling polymer structure and properties.

Optimization of this compound-based Electrolytes for Next-Generation Batteries

This compound is a key component in electrolytes for various battery technologies, particularly lithium-ion and lithium-sulfur batteries, due to its low freezing point and ability to form protective layers through polymerization. However, challenges remain in optimizing this compound-based electrolytes for improved performance, stability, and safety in next-generation batteries.

Future research aims to address issues such as the narrow electrochemical window of DOL, which can lead to oxidation at high voltages, and the formation of unstable solid electrolyte interphases (SEI) on lithium metal anodes. Strategies include the use of additives and co-solvents to enhance the stability and performance of these electrolytes.

Ongoing research focuses on developing in-situ polymerized poly(this compound) (PDOL)-based solid polymer electrolytes for solid-state batteries, which offer higher energy density and safety. Challenges in this area include achieving high ionic conductivity at room temperature, improving interfacial stability, and simplifying battery assembly processes.

Optimizing electrolyte composition, including the concentration of salts and the use of various additives, is critical for enhancing ionic conductivity, improving electrode interface compatibility, and enabling stable cycling, especially at high voltages and low temperatures.

Table 1 summarizes some research findings related to the optimization of this compound-based electrolytes:

Electrolyte CompositionKey FindingReference
LiTFSI in this compound/Dimethoxyethane (various conc.)Optimal concentration (2m-DD) showed improved solubility of organic electrode and better cycling performance compared to traditional electrolyte.
LiDFOB-initiated polymerization of this compoundForms a gel polymer electrolyte (P-DOL) with excellent ionic conductivity at low temperatures and improved oxidation potential.
LiFSI in DME/DOL/EC/EMC + FECEnhances fast charging capability and reduces charge transfer resistance in Li-ion batteries.
Poly(this compound) with LiDFP additiveIn-situ prepared SPEs with improved ionic conductivity, interfacial charge transport, and stable SEI for Li metal batteries.
This compound (DOL) and LiTFSIForms electrolyte with high ionic conductivity for supercapacitors, further improved by adding DME.

Note: This table is a representation of data discussed in the text and is not interactive.

Exploration of New Biomedical and Materials Science Applications for this compound Derivatives

The this compound ring is present in the structure of many natural and synthetic bioactive compounds, and its incorporation can enhance various biological activities. Future research is actively exploring new biomedical applications for this compound derivatives, including their potential as anticancer, antifungal, antiviral, antibacterial, antioxidant, and anti-inflammatory agents.

The unique biomedical efficacy of dioxolane-containing conjugates motivates further studies to understand the structure-activity relationships and design more potent agents. The presence of the two oxygen atoms in the dioxolane ring is suggested to contribute to enhanced ligand-target interactions through hydrogen bonding, leading to improved bioactivity.

In materials science, this compound derivatives are being explored for various applications beyond battery electrolytes. This includes their use as monomers for polymerization, in the synthesis of polyacetals, and in the development of new polymer materials with tailored properties. Research is also investigating their potential in areas such as water purification and as components in fuel cell membranes and battery separators.

The versatility of the dioxolane ring makes its derivatives interesting subjects for study in organic synthesis and medicinal chemistry, serving as precursors or intermediates for complex molecules.

Comprehensive Environmental Impact Assessment and Remediation Strategies

Understanding the environmental fate and impact of this compound is essential for its sustainable production and use. While initial assessments suggest a low potential for harm to human health and the environment, comprehensive environmental impact assessments and the development of effective remediation strategies remain important areas for future research.

Studies on the atmospheric fate of this compound indicate a relatively short tropospheric lifetime, primarily due to reactions with hydroxyl radicals and chlorine atoms. However, the formation of stable products from its oxidation, such as formic acid and ethylene carbonate, warrants further investigation into their environmental persistence and effects.

Research is needed to fully assess the potential for this compound release into the environment through various waste streams and to develop efficient methods for its removal or degradation. While volatility is expected to limit concern for chronic effects in aquatic environments, the impact of potential spills or continuous low-level release requires thorough evaluation.

Q & A

Q. What methodological strategies resolve discrepancies in solvent property data (e.g., viscosity, melting point) for this compound across databases?

  • Answer: Systematic validation involves: (1) Collating data from ECHA, Reaxys, and SciFinder ; (2) Conducting differential scanning calorimetry (DSC) for melting point verification; (3) Using viscometers to measure kinematic viscosity under controlled temperatures. Discrepancies may arise from impurities or measurement protocols, necessitating batch-specific characterization .

Q. How can the thermal pressure coefficient of this compound-water mixtures be experimentally determined, and what insights do these coefficients provide?

  • Answer: PVTX (pressure-volume-temperature-composition) measurements are performed using a constant-volume thermometer. The thermal pressure coefficient (γ = (∂P/∂T)ᵥ) is derived from compressibility (β) and expansivity (α) via γ = α/β. For {water + this compound} mixtures, γ values reveal molecular interactions such as hydrogen bonding disruption, critical for designing solvent systems in green chemistry .

Q. What are the challenges in stereochemical control during the synthesis of this compound derivatives, and how can they be mitigated?

  • Answer: Dirhodium(II)-catalyzed reactions often yield diastereoisomeric mixtures due to the planar transition state. Strategies include: (1) Employing chiral auxiliaries or catalysts to induce asymmetry; (2) Using kinetic resolution via enzymatic catalysis; (3) Optimizing solvent polarity to favor specific transition states. Computational modeling (e.g., DFT) aids in predicting stereochemical outcomes .

Q. What polymerization mechanisms are viable for 2-ethenyl-4-methylene-1,3-dioxolane, and how do reaction conditions influence polymer properties?

  • Answer: Cationic ring-opening polymerization (CROP) with initiators like BF₃·OEt₂ yields linear polymers with tunable glass transition temperatures (Tg). Radical polymerization, initiated by AIBN, produces cross-linked networks. Reaction temperature and monomer concentration dictate molecular weight distribution, analyzed via GPC and DSC .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Solvent compatibility analysisHansen solubility parameters, GC
Toxicity validationAmes test, OECD guidelines
Thermal property measurementDSC, PVTX analysis
Stereochemical controlChiral catalysts, DFT modeling
Polymer characterizationGPC, DSC, FTIR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxolane
Reactant of Route 2
Reactant of Route 2
1,3-Dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.